The Biosynthesis Pathway of Rutaevin in Plants: A Comprehensive Technical Guide
Executive Summary Rutaevin (C₂₆H₃₀O₉) is a highly oxygenated, ring-integrating limonoid (tetranortriterpenoid) primarily identified in Evodia rutaecarpa (Rutaceae) and recently discovered as a critical phytoalexin in dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Rutaevin (C₂₆H₃₀O₉) is a highly oxygenated, ring-integrating limonoid (tetranortriterpenoid) primarily identified in Evodia rutaecarpa (Rutaceae) and recently discovered as a critical phytoalexin in disease-resistant Larix olgensis[1]. Characterized by its complex A/B/C/D ring system, a signature furan ring, and multiple lactone moieties, rutaevin exhibits potent neuroprotective, anti-inflammatory, and anti-tumor properties, while also presenting hepatotoxic risks via cytochrome P450-mediated bioactivation[2].
This technical guide provides an authoritative deconstruction of the rutaevin biosynthesis pathway. Designed for researchers and drug development professionals, it synthesizes the latest multi-omics pathway elucidations, details the core enzymatic cascades from primary metabolism to complex scaffold remodeling, and provides self-validating experimental protocols for pathway engineering and functional validation.
Molecular Context & Structural Complexity
Rutaevin belongs to the class of 17β-furan limonoids[3]. Its structural complexity arises from the extensive modification of a 30-carbon triterpene precursor, involving the loss of four terminal carbons from the side chain (forming the furan ring) and intricate oxidative rearrangements of the core steroidal scaffold[4].
Understanding its biosynthesis requires mapping the transition from ubiquitous primary metabolites to highly specialized secondary defense compounds. Recent transcriptomic and proteomic integrations have confirmed that rutaevin accumulation is strictly regulated by the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, followed by oxidosqualene cyclase (OSC)-mediated cyclization and cytochrome P450 (CYP) oxidations 1[1].
Core Biosynthetic Pathway: From Isoprenoids to Rutaevin
The biosynthesis of rutaevin is a multi-stage enzymatic cascade. The causality of this pathway is driven by the plant's need to convert simple carbon sources into a structurally rigid, biologically active defense molecule.
Isoprenoid Precursor Synthesis (MVA/MEP Pathways)
The pathway initiates with the generation of the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, this is compartmentalized:
Cytosolic MVA Pathway: Converts acetyl-CoA to IPP via key rate-limiting enzymes, notably 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[5].
Plastidial MEP Pathway: Utilizes pyruvate and glyceraldehyde-3-phosphate, driven by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and reductoisomerase (DXR)[5].
Squalene Epoxidation and Cyclization
IPP and DMAPP are condensed to form farnesyl diphosphate (FPP), which is subsequently dimerized by squalene synthase to form squalene. Squalene epoxidase (SE) introduces an epoxide ring, yielding 2,3-oxidosqualene.
The critical divergence into the limonoid pathway is catalyzed by Oxidosqualene Cyclases (OSCs) . In limonoid-producing plants, specific OSCs (e.g., tirucalla-7,24-dien-3β-ol synthases) catalyze the complex cyclization of 2,3-oxidosqualene into the foundational triterpene scaffold 4[6].
Protolimonoid Formation via Cytochrome P450s
The conversion of the basic triterpene scaffold to a protolimonoid (e.g., melianol) requires precise stereospecific oxidations. Cytochrome P450 enzymes from the CYP71CD and CYP71BQ families introduce multiple oxidations onto the side-chain of the scaffold 7[7]. This creates the hemiacetal intermediate necessary for subsequent ring cleavage.
Scaffold Remodeling and Furan Ring Formation
To yield true limonoids like rutaevin, the protolimonoid undergoes:
Apo-rearrangement: A C-30 methyl shift.
Tetranortriterpenoid Formation: The cleavage and loss of four terminal carbons (C-25 to C-28) from the side chain, coupled with the closure of the signature furan ring[7].
A/D Ring Modifications: In Rutaceae species, intermediates often proceed through a nomilin-type (seco-A,D ring) scaffold[7]. Late-stage species-specific tailoring enzymes (oxidoreductases and acyltransferases) catalyze the final lactonizations and epoxidations to produce the highly oxygenated rutaevin.
Fig 1. Core biosynthetic pathway of Rutaevin from primary metabolites to the final limonoid structure.
Experimental Workflows for Pathway Elucidation
To isolate the specific genes responsible for rutaevin biosynthesis, researchers rely on multi-omics integration. The following protocols are designed as self-validating systems , incorporating orthogonal validation steps to ensure data integrity.
Protocol 3.1: Multi-Omics Integration for Gene Discovery
Causality Focus: Because secondary metabolism is highly dynamic, capturing the transcriptome, proteome, and metabolome simultaneously at specific pathogenic induction points (e.g., 8 days post-inoculation) isolates the exact gene modules driving rutaevin accumulation 1[1].
Step 1: Elicitation & Sampling
Inoculate resistant and susceptible plant shoots (e.g., Larix olgensis) with a fungal elicitor.
Flash-freeze samples at 0, 4, and 8 days post-inoculation (dpi) in liquid nitrogen. Internal Control: Mock-inoculated plants to establish baseline metabolic noise.
Step 2: Transcriptomic Profiling (RNA-Seq)
Extract RNA using the CTAB method; assess quality (RIN > 8.0).
Sequence via Illumina/Solexa protocols. Identify Differentially Expressed Genes (DEGs) focusing on OSC and CYP families.
Orthogonal Validation: Validate top 10 candidate DEGs using qRT-PCR with α-tubulin as the housekeeping gene[8].
Step 3: Proteomic & Metabolomic Quantification
Proteomics: Perform LC-MS/MS. Use stable isotope labeling (e.g., iTRAQ) to quantify enzyme expression (HMGR, DXS, OSCs).
Metabolomics: Extract metabolites using 80% methanol. Analyze via UPLC-QTOF-MS. Self-Validation: Spike samples with a stable isotope-labeled internal standard prior to extraction to calculate absolute recovery rates.
Step 4: PLS Regression Modeling
Integrate data using Partial Least Squares (PLS) regression to correlate gene expression with rutaevin accumulation. Filter for Variable Importance in Projection (VIP) > 1.0.
Fig 2. Multi-omics integration workflow for elucidating the Rutaevin biosynthetic pathway.
Protocol 3.2: Chemoproteomic Profiling of Rutaevin Bioactivation
Causality Focus: Rutaevin contains a furan ring that can be bioactivated by host CYPs into reactive electrophiles, leading to hepatotoxicity. Profiling these adducts is critical for drug development safety 2[2].
Step 1: Microsomal Incubation
Incubate rutaevin (50 µM) with human liver microsomes (1 mg/mL) and NADPH (60 mM) at 37°C for 30 min.
Internal Control: Run parallel samples lacking NADPH to differentiate enzymatic bioactivation from spontaneous degradation.
Step 2: Adduct Enrichment & LC-MS/MS
Terminate the reaction with ice-cold acetonitrile. Centrifuge at 19,000g for 10 min.
Utilize a click-chemistry biotinylation probe to enrich adducted proteins.
Digest and analyze via LC-MS/MS, filtering for Byonic scores ≥ 100 to map specific lysine/cysteine modification sites[2].
Quantitative Data Summaries
To benchmark experimental success in pathway engineering and elucidation, the following table summarizes critical quantitative thresholds established in recent literature.
Table 1: Quantitative Metrics in Rutaevin Biosynthesis and Accumulation Studies
Metric / Parameter
Value / Fold Change
Statistical Significance
Context / Application
PLS Regression (Gene to Metabolite)
R² = 0.85, Q² = 0.78
VIP > 1.0
Predicting rutaevin accumulation from multi-omics transcriptomic data 1[1].
Phytoalexin Enrichment
> 1.2 Fold Change
p < 0.05
204 secondary metabolites enriched in resistant larch strains[1].
Rutaevin Yield (Transgenic Optimization)
3.14x Increase
p < 0.01
Overexpression of Isopentenyl Diphosphate Isomerase (IDI) in S. baumii via ATMT 8[8].
Conclusion & Future Perspectives
The elucidation of the rutaevin biosynthesis pathway bridges a critical gap between plant defense mechanisms and pharmaceutical applications. While the upstream MVA/MEP pathways and early OSC/CYP-mediated protolimonoid formations are now well-characterized, the exact late-stage species-specific tailoring enzymes responsible for final lactonization remain an active area of research.
Future pathway engineering will rely heavily on combining single-cell spatial transcriptomics with CRISPR/Cas9 multiplex editing. By knocking out specific candidate regulatory genes (e.g., targeted OSC or CYP family members), researchers can definitively map the spatiotemporal contributions to rutaevin synthesis, paving the way for scalable heterologous production in microbial hosts.
Rutaevin as a Keystone Phytoalexin: Mechanisms, Biosynthesis, and Translational Applications in Plant Defense
Executive Summary Historically recognized as a bioactive limonoid isolated from the traditional medicinal plant Evodia rutaecarpa[1], Rutaevin has recently been redefined by plant pathologists and biochemists as a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically recognized as a bioactive limonoid isolated from the traditional medicinal plant Evodia rutaecarpa[1], Rutaevin has recently been redefined by plant pathologists and biochemists as a critical phytoalexin. Recent multi-omics studies have elucidated its role as a primary chemical defense mechanism in conifers—specifically Larch (Larix spp.)—against hemibiotrophic pathogens like Neofusicoccum laricinum[2]. This whitepaper synthesizes the biosynthetic pathways, tripartite defense mechanisms, and translational methodologies necessary for researchers and drug development professionals to leverage Rutaevin in the creation of next-generation, plant-derived fungicides.
Biosynthetic Pathways and Molecular Regulation
In resistant plant phenotypes, the accumulation of Rutaevin is not a passive event but a highly regulated, spatiotemporal response to pathogenic stress. Transcriptomic and proteomic integration reveals that Rutaevin synthesis is governed by the upregulation of secondary metabolism genes[2].
The molecular architecture of Rutaevin (a triterpenoid derivative) is constructed via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways[2]. Following the synthesis of basic terpenoid precursors, the structural complexity of the limonoid skeleton is achieved through precise modifications mediated by oxidosqualene cyclase (OSC) [2]. Time-response modeling indicates that this biosynthetic cascade is initiated rapidly, with Rutaevin accumulating linearly just 0.62 days post-pathogen exposure[2].
The Tripartite Defense Mechanism
As a Senior Application Scientist, I emphasize that effective plant defense relies on systemic, multi-target disruption rather than single-pathway inhibition. Rutaevin orchestrates an integrated disease resistance network through three distinct, synergistic mechanisms[2]:
Direct Antimicrobial Action: Rutaevin acts as a fungicidal agent that directly disrupts pathogen cellular integrity. It exhibits a strict dose-dependent response, achieving complete (100%) inhibition of fungal growth at a concentration of 0.5 mg/mL[2].
Reactive Oxygen Species (ROS) Scavenging: Hemibiotrophic pathogens often trigger oxidative bursts that lead to host cell necrosis, facilitating the pathogen's necrotrophic feeding stage. Rutaevin mitigates this by scavenging ROS, thereby preserving host cellular homeostasis and preventing pathogen-induced cell death[2].
Enhanced Lignin Deposition: Rutaevin signaling promotes the reinforcement of the plant cell wall via lignin deposition, creating an impenetrable physical barrier against secondary hyphal penetration[2].
Fig 1. Rutaevin biosynthesis and its tripartite defense mechanism in plants.
A major bottleneck in utilizing conifer-derived phytoalexins is their low natural yield. To bypass this, researchers have successfully employed "cross-species resource optimization." By screening alternative botanical sources, it was discovered that the fruits of Evodia rutaecarpa var. rutaecarpa contain significantly higher concentrations of Rutaevin than Larch[2].
Table 1: Comparative Yield and Antifungal Efficacy of Rutaevin
To ensure scientific integrity, experimental workflows must be designed with internal causality checks. The following protocols outline the isolation, identification, and validation of Rutaevin, structured to prevent false positives.
Protocol 1: Multi-Omics Identification and Predictive Modeling
Causality Check: We do not simply list upregulated genes; we use Partial Least Squares (PLS) regression to mathematically bind gene expression to actual metabolite accumulation. If the model fails to predict metabolite levels, the transcriptomic data is considered decoupled from the phenotypic reality.
Sample Preparation: Harvest disease-resistant and susceptible plant tissues at 8 days post-inoculation (dpi)[2].
Multi-Omics Sequencing: Perform transcriptomic (RNA-seq), proteomic, and non-targeted metabolomic profiling to identify differentially expressed genes (DEGs) and enriched metabolites[2].
Data Integration: Filter for DEGs associated with the darkgrey module (terpenoid/phenylpropanoid biosynthesis)[2].
PLS Regression Modeling: Input transcriptomic and proteomic data as independent variables and metabolomic accumulation of Rutaevin as the dependent variable. A valid system must yield high predictive accuracy (e.g.,
R2=0.85
,
Q2=0.78
, VIP > 1.0)[2].
Protocol 2: Cross-Species Extraction and Efficacy Validation
Causality Check: The extraction efficiency must positively correlate with in vitro antifungal efficacy. If a high-yield extract shows diminished efficacy, it indicates thermal degradation of the limonoid skeleton or the co-extraction of antagonistic compounds.
Source Selection: Harvest fruits from Evodia rutaecarpa var. rutaecarpa[2].
Methanol Extraction: Pulverize the dried fruit and perform a standardized methanol extraction to isolate the crude limonoid fraction[2].
Dose-Response Assays: Prepare agar plates fortified with the extract at varying concentrations (0.1 to 0.5 mg/mL).
In Vivo Field Trials: Apply the optimized crude extract to susceptible saplings. Monitor disease incidence reduction against a vehicle-control group to validate real-world efficacy[2].
Fig 2. Self-validating workflow for phytoalexin discovery and efficacy testing.
Translational Considerations for Drug Development
While Rutaevin presents a highly promising profile as a plant-derived fungicide, drug development professionals and agricultural chemists must account for its pharmacokinetic profile in non-target mammalian species.
Hepatotoxic Liability: Oral administration of Rutaevin has been linked to potential hepatotoxicity in mammalian models[1][3]. Mechanistic studies utilizing human and rat liver microsomes demonstrate that Rutaevin undergoes Cytochrome P450 (specifically CYP3A4)-mediated bioactivation[1]. In the presence of NADPH, Rutaevin is metabolized into a reactive intermediate known as cis-butene-1,4-dial (BDA)[1][3]. This intermediate readily forms conjugates with nucleophiles such as glutathione (GSH)[3]. Therefore, if developing Rutaevin for agricultural applications, formulations must be strictly evaluated for runoff toxicity, operator exposure limits, and degradation half-lives in soil to prevent mammalian bioactivation.
References
Zhang, R., Zhang, S., Xia, R., Chen, X., Chen, J., Wang, F., & Li, D. (2025). From Resistance Mechanism to Green Application: Discovery of Rutaevin as a Key Phytoalexin in Larch and Cross-Species Resource Optimization. Plants, 14(19), 2947. National Library of Medicine (PMC). Available at:[Link]
Chemical Research in Toxicology. (2020). Cytochrome P450 Mediated Bioactivation of Rutaevin, a Bioactive and Potentially Hepatotoxic Component of Evodia Rutaecarpa. American Chemical Society (ACS). Available at:[Link]
PubMed. (2020). Cytochrome P450 Mediated Bioactivation of Rutaevin, a Bioactive and Potentially Hepatotoxic Component of Evodia Rutaecarpa. National Institutes of Health. Available at: [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of Rutaevin
As a Senior Application Scientist in natural product characterization and drug metabolism, I approach the structural elucidation of complex secondary metabolites not as a series of isolated tests, but as a cohesive, self...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in natural product characterization and drug metabolism, I approach the structural elucidation of complex secondary metabolites not as a series of isolated tests, but as a cohesive, self-validating logical system. Rutaevin (C₂₆H₃₀O₉), a highly oxygenated limonoid isolated primarily from the unripe fruits of Evodia rutaecarpa[1], presents a unique analytical challenge. Unlike the majority of Rutaceae limonoids (such as limonin), Rutaevin possesses an uncommon 5β-H stereochemical configuration[1].
This whitepaper outlines the definitive analytical workflows—encompassing High-Resolution Mass Spectrometry (HR-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR)—required to unambiguously characterize Rutaevin. Furthermore, we will explore how these structural features dictate its pharmacological and toxicological fate in vivo.
The Strategic Analytical Workflow
To prevent interpretation bias, our laboratory workflow follows a strict hierarchy of causality:
HR-MS establishes the exact empirical formula, restricting the mathematical degrees of freedom for structural isomers.
FT-IR identifies the specific oxidation states (e.g., distinguishing between ketones, esters, and lactones) without degrading the sample.
1D/2D NMR maps the carbon-hydrogen framework and definitively assigns the spatial orientation (stereochemistry) of the molecule.
Figure 1: Sequential spectroscopic workflow for the structural elucidation of Rutaevin.
High-Resolution Mass Spectrometry (HR-MS)
The first step in our self-validating system is determining the exact mass. Rutaevin has a nominal mass of 486 Da, but high-resolution instruments (like Q-TOF) are required to confirm its elemental composition of C₂₆H₃₀O₉[2].
Step-by-Step Methodology: UPLC-Q-TOF-MS
Sample Preparation : Dissolve 1.0 mg of purified Rutaevin in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to prevent column clogging.
Chromatographic Separation : Inject 5 µL onto an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) maintained at 35 °C. Use a gradient mobile phase consisting of (A) H₂O with 0.1% formic acid and (B) Acetonitrile at a flow rate of 0.2 mL/min[2].
Mass Spectrometry Acquisition : Operate the Q-TOF in both positive and negative Electrospray Ionization (ESI) modes. Set the capillary temperature to 350 °C and the spray voltage to 3.0 kV (negative) and 3.5 kV (positive). Scan range: 100–1200 Da.
System Validation (Crucial) : Introduce Leucine enkephalin (m/z 556.2771 in positive mode) continuously via a LockSpray interface. This dynamic calibration ensures the mass accuracy error remains below 5 ppm, validating the empirical formula assignment.
Quantitative Data Summary
Ionization Mode
Adduct / Ion
Theoretical m/z
Measured m/z
Mass Error (ppm)
Formula
Negative (ESI-)
[M-H]⁻
485.1812
485.1808
-0.8
C₂₆H₂₉O₉
Positive (ESI+)
[M+H]⁺
487.1959
487.1946
-2.6
C₂₆H₃₁O₉
Data synthesized from established UPLC-MS/MS profiling of Rutaevin[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Before diving into the complexities of NMR, FT-IR provides a rapid, non-destructive orthogonal validation of the highly oxygenated functional groups in Rutaevin—specifically its lactone rings, ketone, and furan moiety[3].
Step-by-Step Methodology: FT-IR
Background Calibration : Prior to sample analysis, acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the empty ATR (Attenuated Total Reflectance) diamond crystal to subtract atmospheric CO₂ and water vapor. This is a mandatory self-validation step.
Sample Application : Place 1-2 mg of neat Rutaevin powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
Acquisition : Scan from 4000 to 400 cm⁻¹.
Processing : Apply baseline correction and atmospheric compensation algorithms.
Quantitative Data Summary
Wavenumber (cm⁻¹)
Functional Group Assignment
Structural Significance in Rutaevin
~3410
O-H stretching
Confirms the presence of hydroxyl groups.
~1770
C=O stretching (γ-lactone)
Corresponds to the strained 5-membered lactone ring.
~1750
C=O stretching (δ-lactone/ester)
Corresponds to the 6-membered lactone ring.
~1720
C=O stretching (Ketone)
Indicates the presence of the ketone carbonyl.
~1600, ~880
C=C stretching / C-H bending
Characteristic vibrations of the furan ring moiety.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for proving the 5β-H configuration of Rutaevin. The causality here is critical: 1D NMR (¹H and ¹³C) provides the inventory of atomic environments, while 2D NMR (COSY, HSQC, HMBC) stitches them together. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space interactions to prove stereochemistry[1].
Step-by-Step Methodology: 1D & 2D NMR
Sample Preparation : Dissolve 10 mg of Rutaevin in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Instrument Calibration (Validation) : Lock the magnetic field to the deuterium signal of CDCl₃. Shim the magnet until the TMS signal (δ 0.00 ppm) has a line width at half-height of < 1.0 Hz.
2D Acquisition : Run NOESY with a mixing time of 300-500 ms. This specific mixing time is chosen to allow cross-relaxation between spatially proximate protons (< 5 Å) without introducing spin-diffusion artifacts.
Quantitative Data Summary (Key Diagnostic Signals)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Assignment / Structural Implication
¹H NMR
7.42, 7.40, 6.35
multiplets (m)
H-21, H-23, H-22 (Furan ring protons).
¹H NMR
~4.34, ~4.04
doublets/multiplets
Carbinol methine protons (oxygenated carbons).
¹H NMR
1.00 - 1.50
singlets (s)
Tertiary methyl groups on the limonoid skeleton.
¹³C NMR
~206.0
singlet (C)
Ketone carbonyl carbon.
¹³C NMR
~170.0, ~167.0
singlets (C)
Lactone carbonyl carbons.
¹³C NMR
143.0, 141.5, 109.8
doublets (CH)
C-21, C-23, C-22 (Furan ring carbons).
The Stereochemical Causality (NOESY):
In standard limonoids (like limonin), the A-ring and B-ring fusion dictates a specific spatial arrangement. In Rutaevin, NOESY cross-peaks between the H-5 proton and specific β-face methyl groups definitively prove the uncommon 5β-H configuration[1]. This cis-fusion of the 5-membered A ring allows for a less strained conformation, which is a critical structural identifier distinguishing Rutaevin from its isomers[3].
As drug development professionals, we do not characterize structures in a vacuum; we characterize them to predict biological behavior. Rutaevin is a major bioactive constituent of Evodia rutaecarpa, prescribed for gastrointestinal disorders. However, it is associated with hepatotoxicity[4].
Our spectroscopic data reveals a highly electron-rich furan ring (evidenced by the ¹H NMR signals at δ 7.42, 7.40, 6.35 and IR band at 880 cm⁻¹). In the liver, Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) oxidatively attack this furan ring[5].
The metabolic activation cleaves the furan moiety, generating cis-butene-1,4-dial (BDA), a highly reactive electrophilic intermediate. BDA rapidly forms covalent adducts with nucleophilic residues (thiols and amines) on hepatic proteins, leading to cellular toxicity[4].
Figure 2: Cytochrome P450-mediated bioactivation pathway of Rutaevin's furan ring.
By understanding the exact spectroscopic signatures of the furan ring, researchers can monitor its degradation during in vitro microsomal stability assays (using LC-MS to track the disappearance of the m/z 487.1959 parent ion and the appearance of BDA-trapped adducts).
References
Isolation and structure characterization of evolimorutanin from the unripe fruits of evodia rutaecarpa var. Bodinieri
Source: ResearchGate
URL:[Link]
A Metabolic Activation-Based Chemoproteomic Platform to Profile Adducted Proteins Derived from Furan-Containing Compounds
Source: ACS Publications
URL:[Link]
Sanhuang Fukang oil alleviates X-ray-induced skin injury by reducing inflammation and apoptosis: an in vivo study
Source: Frontiers
URL:[Link]
Graucin A, a new bitter limonoid, has been isolated from the root bark of Evodia grauca Miq.
Source: Oxford University Press (OUP) / Chemistry Letters
URL:[Link]
Application Notes and Protocols for the Isolation and Purification of Bioactive Compounds from Evodia rutaecarpa
A Note on "Rutaevin": Extensive searches of the scientific literature did not yield specific protocols for a compound named "rutaevin." It is possible that this is a less common name for a known compound, a novel but unc...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on "Rutaevin": Extensive searches of the scientific literature did not yield specific protocols for a compound named "rutaevin." It is possible that this is a less common name for a known compound, a novel but uncharacterized molecule, or a potential misspelling of a more commonly studied constituent of Evodia rutaecarpa, such as rutaecarpine (an alkaloid) or rutin (a flavonoid). Evodia rutaecarpa is a rich source of various bioactive compounds, primarily alkaloids and flavonoids.[1][2][3] This guide, therefore, provides detailed protocols for the general isolation and purification of these classes of compounds from Evodia rutaecarpa, which can be adapted for the isolation of a specific target molecule like rutaevin.
Part 1: Introduction to Bioactive Compounds of Evodia rutaecarpa
Evodia rutaecarpa, commonly known as Wu-Zhu-Yu, is a plant used in traditional Chinese medicine.[3][4] Its fruits are a rich source of various bioactive compounds, which are broadly classified into alkaloids and flavonoids.
Alkaloids: The most prominent alkaloids are the indolequinazoline alkaloids, evodiamine and rutaecarpine.[3][5] These compounds are known for a range of pharmacological activities.[3]
Flavonoids: The fruits also contain a variety of flavonoid glycosides.[1][6] Flavonoids are a large class of plant secondary metabolites with a wide array of biological effects.
The isolation and purification of a specific compound from a complex plant matrix is a multi-step process that involves initial extraction followed by one or more chromatographic purification steps. The choice of methodology depends on the chemical nature of the target compound.
Part 2: Extraction of Bioactive Compounds
The initial step in isolating a natural product is to extract it from the plant material. The choice of solvent and method is critical and depends on the polarity and stability of the target compound.
General Extraction Strategies
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.[7] It is a low-cost method but can be time-consuming and less efficient.[8]
Reflux Extraction: This method involves boiling the plant material with a solvent, which increases the extraction efficiency.[4]
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8]
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent.[5] It is highly selective and leaves no residual solvent, but requires specialized equipment.[8]
Protocol for Solvent Extraction of Alkaloids and Flavonoids
This protocol describes a general approach for the sequential extraction of compounds with different polarities.
Materials:
Dried and powdered fruits of Evodia rutaecarpa
95% Ethanol
Hydrochloric acid (HCl)
Ammonia solution
Cyclohexane
Ethyl acetate
Rotary evaporator
Procedure:
Initial Ethanolic Extraction: The dried, powdered fruits of Evodia rutaecarpa (e.g., 500 g) are refluxed with 95% ethanol four times, for 3 hours each time.[4]
Concentration: The combined ethanolic extracts are filtered and concentrated under vacuum at 50°C using a rotary evaporator to yield a crude syrup.[4]
Acid-Base Partitioning for Alkaloid Enrichment:
The crude syrup is suspended in water and acidified to pH 3 with HCl.[9]
This aqueous acidic solution is then extracted with cyclohexane and subsequently with ethyl acetate to remove non-alkaloidal compounds.[9]
The remaining aqueous layer is then made alkaline (pH 10) with an ammonia solution.[9]
This alkaline solution is extracted with ethyl acetate. This ethyl acetate fraction will contain the crude alkaloid mixture.[9]
Flavonoid Extraction: Flavonoids, particularly flavonoid glycosides, are more polar and may remain in the aqueous fraction or can be extracted from the initial ethanolic extract using different partitioning strategies.[1]
Part 3: Purification by Column Chromatography
Column chromatography is a fundamental technique for the initial fractionation of the crude extract.[8][10]
Principle
This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase.[10] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
Protocol for Silica Gel Column Chromatography
Materials:
Crude extract (alkaloid or flavonoid fraction)
Silica gel (for column chromatography)
Solvents: n-hexane, ethyl acetate, methanol
Glass column
Fraction collector or test tubes
Procedure:
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.[8]
Elution: The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient for separating alkaloids or flavonoids could be:
n-hexane
Increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1)[4]
Ethyl acetate
Increasing concentrations of methanol in ethyl acetate[11]
Fraction Collection: The eluate is collected in separate fractions.[8]
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled together for further purification.
Parameter
Description
Rationale
Stationary Phase
Silica Gel
A polar adsorbent suitable for separating compounds with a wide range of polarities.[10]
Mobile Phase
Gradient of n-hexane, ethyl acetate, and methanol
The gradual increase in polarity allows for the sequential elution of compounds from non-polar to polar.[4]
Monitoring
Thin Layer Chromatography (TLC)
A quick and effective method to analyze the composition of the collected fractions and guide the pooling of similar fractions.[11]
Caption: Workflow for Column Chromatography Purification.
Part 4: High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is a high-resolution technique used for the final purification of the target compound.[10]
Principle
HPLC utilizes a high-pressure pump to pass the mobile phase and the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the purification of alkaloids and flavonoids.[12][13]
Protocol for Preparative Reversed-Phase HPLC
Materials:
Semi-pure fraction from column chromatography
HPLC-grade solvents: Acetonitrile, Methanol, Water
Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).
Sample Preparation: The semi-pure fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm filter.
Injection and Separation: The sample is injected into the preparative HPLC system. A gradient elution is often employed for complex mixtures.
Peak Collection: The detector signal is monitored, and the peak corresponding to the target compound is collected.
Solvent Removal: The solvent from the collected fraction is removed using a rotary evaporator or lyophilizer to obtain the pure compound.
Parameter
Alkaloid Purification Example (Rutaecarpine/Evodiamine)
Gradient elution (e.g., increasing percentage of Mobile Phase B)[14]
Gradient or isocratic elution
Detection
UV detector at a specific wavelength (e.g., 225 nm for rutaecarpine)[15]
UV detector at a wavelength corresponding to the flavonoid's absorbance maximum (e.g., 254 nm, 350 nm)[16]
Caption: Workflow for Preparative HPLC Purification.
Part 5: Structural Elucidation and Purity Assessment
After isolation, the identity and purity of the compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): Purity is assessed by injecting the isolated compound into an analytical HPLC system. A single, sharp peak indicates a high degree of purity.[17]
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure of the molecule, allowing for its unambiguous identification.[17][18]
Caption: Analytical Techniques for Compound Characterization.
References
Yi, T., et al. (2011). Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography.
Yi, T., et al. (2011). Full article: Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.)
Liu, Y., et al. (2005). Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography.
Quora. (2023).
E3S Web of Conferences. (2021). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 273, 05011.
Auctores Publishing. (2024).
Wang, Q. Z., & Liang, J. Y. (2004). [Studies on the chemical constituents of Evodia rutaecarpa (Juss.) Benth]. Yao Xue Xue Bao, 39(8), 605-8.
ResearchGate. (2024). High‐Speed Countercurrent Chromatography Isolation of Active Components from Evodia Rutaecarpa and Affinity Ultrafiltration Screening for Their Acetylcholinesterase Inhibitor Activity | Request PDF.
Gong, X. J., et al. (2009). [Studies on chemical constituents of Evodia rutaecarpa]. Zhongguo Zhong Yao Za Zhi, 34(2), 177-9.
Liu, S. S., et al. (2018). Flavonol glycosides from the fruits of Evodia rutaecarpa. Journal of Asian Natural Products Research, 20(9), 867-874.
ResearchGate. (2017).
ResearchGate. (2019). (PDF) QUANTITATIVE DETERMINATION AND PREPARATIVE ISOLATION OF TWO MAJOR ALKALOIDS FROM THE VIETNAMESE MEDICINAL HERB EVODIAE FRUCTUS.
BenchChem. (2025).
ResearchGate. (2015).
Studzińska, S., et al. (2016). Retention Study of Flavonoids Under Different Chromatographic Modes.
SciSpace. (2020).
ResearchGate. (2014).
Hu, C. Q., et al. (2012). [Flavonoid glycosides from dried and nearly ripe fruits of Evodia rutaecarpa]. Zhongguo Zhong Yao Za Zhi, 37(17), 2571-5.
Wang, Q., et al. (2012). Studies on the chemical constituents of Evodia rutaecarpa and Evodia rutaecarpa passed with Liquorice and biological activities. Planta Medica, 78.
JOCPR. (2012). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 4(3), 1533-1542.
Dove Medical Press. (2024).
Liu, B., et al. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2).
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?.
ElectronicsAndBooks. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO2.
Li, G., et al. (2013). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography.
ResearchGate. (2017). Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some.
ResearchGate. (2012). [Flavonoid glycosides from dried and nearly ripe fruits of Evodia rutaecarpa] | Request PDF.
SciSpace. (2017).
Taylor & Francis Online. (2024).
MDPI. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory.
ResearchGate. (2025). (PDF)
ResearchGate. (2019).
PubMed. (2024).
Teng, J., & Yang, X. W. (2006). TWO NEW INDOLOQUINAZOLINE ALKALOIDS FROM THE UNRIPE FRUITS OF EVODIA RUTAECARPA. HETEROCYCLES, 68(6), 1219-1224.
Lee, M. K., et al. (2013). Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 114-9.
The Good Scents Company. (2025). evodia rutaecarpa fruit extract, 1137739-11-7.
Asian Journal of Green Chemistry. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening.
ACS Publications. (2010).
Liao, W. C., et al. (2009). Effects of evodiamine and rutaecarpine on the secretion of corticosterone by zona fasciculata-reticularis cells in male rats. Journal of Biomedical Science, 16, 83.
Application Note: HPLC-Based Quantification of Rutaevin in Botanical Matrices
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scientific Context & Rationale Rutaevin is a highly bioactive tetranortriterpenoid (limonoid) isolated primarily from the dried fruits of E...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Scientific Context & Rationale
Rutaevin is a highly bioactive tetranortriterpenoid (limonoid) isolated primarily from the dried fruits of Evodia rutaecarpa (Wu-Zhu-Yu)[1] and the bark of Phellodendri Chinensis Cortex[2]. Recent multi-omics and pharmacological studies have identified rutaevin as a critical phytoalexin exhibiting potent antifungal properties (e.g., against N. laricinum)[3]. Furthermore, it demonstrates significant pharmacological efficacy in attenuating cell growth in benign prostatic hyperplasia[1].
However, because cytochrome P450-mediated bioactivation of rutaevin has been linked to potential hepatotoxicity in mammalian models[4], rigorous and precise quantification is mandatory. Developing a robust High-Performance Liquid Chromatography (HPLC) method allows researchers to establish safe therapeutic windows, monitor extraction efficiency, and ensure the stringent quality control of botanical formulations.
Experimental Design & Causality (E-E-A-T)
The quantification of rutaevin requires overcoming two primary analytical challenges: the complexity of the plant matrix and the analyte's weak UV absorbance profile.
Sample Extraction: Limonoids are lipophilic molecules that reside within complex, highly polar plant matrices. Ultrasonication in 70%–75% aqueous methanol is employed because acoustic cavitation effectively shatters the rigid plant cell walls. Simultaneously, the solvent's polarity optimally matches the amphiphilic nature of rutaevin, ensuring exhaustive extraction without thermally degrading the analyte[1][2].
Chromatographic Separation: A reversed-phase C18 column is utilized as the stationary phase. The addition of 0.1% formic acid to the aqueous and organic mobile phases is a critical choice; it suppresses the ionization of residual silanol groups on the silica stationary phase. This prevents peak tailing and ensures high-resolution separation from co-eluting alkaloids like evodiamine and rutaecarpine[2].
Detection Modality: Unlike alkaloids with highly conjugated systems, rutaevin lacks a strong extended chromophore. Therefore, Photo-Diode Array (PDA) detection must be monitored at a low UV wavelength of 205 nm to capture the absorption of its isolated double bonds and lactone carbonyls[1].
Workflow Visualization
Fig 1. Step-by-step workflow for extraction and HPLC-based quantification of Rutaevin.
Step-by-Step Analytical Protocols
Protocol A: Preparation of Standards and Samples
Standard Preparation: Dissolve the reference standard rutaevin (purity ≥98%) in HPLC-grade methanol to create a primary stock solution of 1.0 mg/mL[3].
Causality: Methanol ensures complete dissolution of the triterpenoid core while remaining perfectly compatible with the initial conditions of the mobile phase.
Calibration Curve: Dilute the stock solution serially with 70% methanol to generate working standards ranging from 1.0 to 100 μg/mL.
Sample Processing: Pulverize the dried botanical sample and pass it through a 40-mesh sieve[2].
Causality: Sieving normalizes particle size, maximizing the surface area-to-volume ratio for consistent solvent penetration.
Ultrasonic Extraction: Accurately weigh 0.1 g of the powder into a centrifuge tube. Add exactly 10 mL of 70% methanol[1][2]. Sonicate at room temperature for 60 minutes.
Causality: Room temperature sonication prevents the thermal degradation of thermolabile co-metabolites that might be required for downstream multi-omics profiling.
Clarification: Centrifuge the extract at 10,000 × g for 10 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter directly into an HPLC autosampler vial[1][2].
Causality: PTFE is chemically inert and prevents microscopic particulate matter from clogging the analytical column frit or damaging high-pressure pumps.
Protocol B: Self-Validating HPLC Analysis
To ensure absolute trustworthiness, the analytical sequence must operate as a self-validating system.
System Suitability Test (SST): Inject a mid-tier standard (e.g., 50 μg/mL) six consecutive times before running samples. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the peak tailing factor must be between 0.8 and 1.2.
Blank Injection: Inject 70% methanol to verify the absence of ghost peaks or column carryover at the specific retention time of rutaevin.
Chromatographic Conditions:
Column: C18 Analytical Column (250 mm × 4.6 mm, 5 μm)[5].
Column Temperature: Maintained at 30°C to ensure reproducible solvent viscosity and constant retention times[5].
Sequence Execution: Run the calibration standards, followed by Quality Control (QC) samples (low, mid, high), the unknown biological samples, and a final QC sample to bracket the run and prove system stability throughout the analysis.
Application Note: Isolation, Semi-Synthesis, and Derivatization of Rutaevin and its Tetranortriterpenoid Analogues Rutaevin (C₂₆H₃₀O₉) is a highly oxygenated tetranortriterpenoid (limonoid) predominantly found in the bot...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Isolation, Semi-Synthesis, and Derivatization of Rutaevin and its Tetranortriterpenoid Analogues
Rutaevin (C₂₆H₃₀O₉) is a highly oxygenated tetranortriterpenoid (limonoid) predominantly found in the botanical matrices of Evodia rutaecarpa and Dictamnus dasycarpus. It has garnered significant attention in drug development due to its potent ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production via the NF-κB signaling pathway[1], as well as its pronounced neuroprotective and phytoalexin properties[2][3].
From a synthetic standpoint, the rigid polycyclic core and multiple contiguous stereocenters of the limonoid scaffold make de novo total synthesis economically unviable for large-scale pharmacological screening. Therefore, the industry standard relies on a semi-synthetic paradigm : high-yield upstream extraction of the natural product followed by downstream regioselective derivatization (e.g., C-7 esterification). This approach preserves the complex pharmacophore while allowing researchers to tune physicochemical properties, such as lipophilicity and transdermal penetration, through analogue synthesis[4].
Upstream Processing: Extraction and Isolation Workflow
The isolation of Rutaevin requires an orthogonal purification strategy to separate it from highly polar polysaccharides, flavonoids, and non-polar waxes. We utilize a 70% ethanol extraction, which provides the optimal dielectric constant to solubilize moderately polar limonoids[4].
Fig 1. Upstream extraction and downstream semi-synthetic workflow for Rutaevin analogues.
Protocol 1: Isolation of Rutaevin
Self-Validating IPQC: The absence of an ethanol odor post-evaporation confirms the complete removal of the extraction solvent prior to partitioning.
Solid-Liquid Extraction: Pulverize 1.0 kg of dried E. rutaecarpa or D. dasycarpus root bark. Extract three times with 70% ethanol (8.0 L, 8.0 L, and 6.0 L) under reflux for 2 hours per cycle[4].
Liquid-Liquid Partitioning: Filter the extract and concentrate under reduced pressure at 60 °C until no ethanol odor remains[4]. Suspend the crude extract in ultrapure water and partition sequentially with petroleum ether (6x) to remove lipids, followed by ethyl acetate (6x) to isolate the limonoid-rich fraction[2].
Primary Fractionation: Load the ethyl acetate fraction onto an ODS (octadecylsilane) gel medium-pressure chromatography column. Elute with a methanol/water gradient (55:45 to 90:10, v/v)[2].
High-Resolution Purification: Subject the target fractions to semi-preparative HPLC using an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent Waters XBridge C18 column. Utilize a mobile phase of (A) acetonitrile and (B) 0.1% aqueous formic acid with a gradient of 5–100% A over 20 minutes at a flow rate of 3.2–4.0 mL/min[2][4].
Recovery: Lyophilize the eluate corresponding to the Rutaevin peak to yield a white amorphous powder.
Downstream Processing: Semi-Synthesis of Rutaevin 7-acetate
To enhance the lipophilicity and cellular permeability of Rutaevin for neuroprotective assays, we synthesize Rutaevin 7-acetate . The C-7 hydroxyl group is sterically accessible and acts as an excellent nucleophile. We employ 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst to ensure rapid and complete acyl transfer.
Protocol 2: Regioselective Acetylation
Self-Validating IPQC: TLC monitoring is critical. The conversion of the highly hydrogen-bonded Rutaevin to its 7-acetate analogue will manifest as a distinct upward shift in the Retention Factor (Rf) on silica gel.
Reaction Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 100 mg of purified Rutaevin (approx. 0.2 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).
Catalyst & Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2.5 mg of DMAP (0.1 eq) and 55 μL of triethylamine (TEA, 2.0 eq).
Acylation: Dropwise, add 28 μL of acetic anhydride (Ac₂O, 1.5 eq) to the stirring solution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 hours.
Monitoring: Check reaction completion via TLC (Eluent: Ethyl Acetate/Hexane, 1:2 v/v). The starting material spot should be completely consumed.
Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Purification: Purify the crude residue via flash column chromatography on silica gel (100–200 mesh) using a gradient of EtOAc/Hexane to yield pure Rutaevin 7-acetate.
Quantitative Data & Physicochemical Profiling
The derivatization of the limonoid core directly impacts its pharmacodynamic profile. The table below summarizes the comparative metrics of Rutaevin and its key analogues.
Rutaevin and its semi-synthetic analogues exert their anti-inflammatory and neuroprotective effects primarily by blocking the phosphorylation of the IKK complex, thereby preventing the nuclear translocation of NF-κB (p65) and the subsequent expression of COX-2 and iNOS[1].
Fig 2. Inhibitory mechanism of Rutaevin on the LPS-induced NF-κB inflammatory signaling pathway.
References
Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group
Source: MDPI (Molecules)
URL:[Link]
Limonoids from the Fresh Young Leaves and Buds of Toona sinensis and Their Potential Neuroprotective Effects
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
From Resistance Mechanism to Green Application: Discovery of Rutaevin as a Key Phytoalexin in Larch
Source: PubMed Central (PMC)
URL:[Link]
Application Notes and Protocols for the Analytical Determination of Rutin
Introduction: Clarification of Analyte and Importance While the query specified "Rutaevin," our comprehensive analysis of scientific literature indicates this is likely a typographical error for Rutin (quercetin-3-O-ruti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Clarification of Analyte and Importance
While the query specified "Rutaevin," our comprehensive analysis of scientific literature indicates this is likely a typographical error for Rutin (quercetin-3-O-rutinoside), a widely studied and significant flavonoid glycoside. This document, therefore, focuses on the robust analytical methodologies for the detection and quantification of Rutin.
Rutin, also known as rutoside or Vitamin P, is a vital plant-derived secondary metabolite found abundantly in sources like buckwheat, citrus fruits, apples, tea, and asparagus.[1][2][3] Its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, make it a compound of high interest in the pharmaceutical, nutraceutical, and food science industries.[1][3][4] Accurate and reliable quantification of Rutin is paramount for quality control of raw materials, standardization of herbal products, formulation development, and pharmacokinetic studies.
This guide provides a detailed overview of three primary analytical techniques, offering protocols that are scalable from basic quality control to rigorous research and development applications. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Physicochemical Properties and Analyte Stability
A foundational understanding of Rutin's properties is critical for developing robust analytical methods.
Solubility: Rutin has low solubility in water but is soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[5][6] Its aqueous solubility increases significantly under alkaline conditions (pH > 7).[2][6]
Stability: Rutin's stability is highly dependent on environmental conditions. It is susceptible to degradation in alkaline solutions (pH > 7), and this degradation is accelerated by elevated temperatures and exposure to light.[6][7][8] It is most stable in acidic to neutral conditions (pH 4-6).[6] This instability in alkaline environments is a critical consideration for both sample preparation and the selection of chromatographic mobile phases.[7][9]
Core Analytical Methodologies
The choice of an analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. We will detail three widely adopted techniques:
UV-Vis Spectrophotometry: A simple, cost-effective method ideal for rapid screening and quantification in simple matrices where interfering compounds are minimal.
High-Performance Liquid Chromatography (HPLC): The workhorse for phytochemical analysis, offering excellent separation and quantification of Rutin in complex mixtures like plant extracts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, providing unparalleled sensitivity and specificity for detecting trace amounts of Rutin and its metabolites in complex biological matrices.[10]
Section 1: UV-Vis Spectrophotometry
Principle of Analysis
UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Rutin's structure contains extensive chromophores with conjugated double bonds, allowing it to strongly absorb light in the UV-Vis spectrum.[11] By measuring the absorbance at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.[11]
Data Presentation: λmax of Rutin
The λmax of Rutin can vary slightly depending on the solvent system used.
Experimental Protocol: Quantification of Rutin by UV-Vis
Preparation of Standard Stock Solution (100 µg/mL):
Accurately weigh 10 mg of Rutin reference standard.
Dissolve in a 100 mL volumetric flask using HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
Protect the solution from light by using an amber flask or wrapping it in aluminum foil.
Preparation of Calibration Standards:
Perform serial dilutions from the stock solution with methanol to prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
Sample Preparation (e.g., Herbal Extract):
Accurately weigh a known amount of the powdered sample.
Extract with a defined volume of methanol using sonication or reflux extraction.[14]
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
Dilute the filtered extract with methanol to a concentration expected to fall within the range of the calibration curve.
Spectrophotometric Measurement:
Set the UV-Vis spectrophotometer to scan from 200-400 nm to determine the λmax, using methanol as a blank. The primary peak is typically observed around 257 nm.[11]
Set the instrument to measure the absorbance of all standard solutions and the prepared sample solution at the determined λmax.[11]
Data Analysis:
Construct a calibration curve by plotting absorbance versus the concentration of the working standards.
Perform a linear regression to obtain the equation of the line (y = mx + c) and a correlation coefficient (R²). An R² value > 0.999 is considered excellent.
Use the absorbance of the sample solution and the regression equation to calculate the concentration of Rutin in the sample.
HPLC is a powerful separation technique that is essential for analyzing Rutin in complex matrices such as plant extracts or finished products. A reversed-phase C18 column is typically used, where the stationary phase is nonpolar. A polar mobile phase is passed through the column, and compounds are separated based on their hydrophobicity. Rutin, being moderately polar, is well-retained and separated from other plant constituents.[14] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages, including higher resolution, faster analysis times, and reduced solvent consumption.[14] Detection is commonly achieved using a UV or Photo Diode Array (PDA) detector set at Rutin's λmax.
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for Rutin quantification.
Experimental Protocol: Quantification of Rutin by HPLC
Instrumentation and Conditions:
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
Mobile Phase: A gradient elution is often preferred for complex samples. A common system consists of:
Vortex for 1 minute, then sonicate in a water bath at 40-60°C for 30 minutes.[10][16]
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[10]
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[10][16]
Analysis and Quantification:
Inject the calibration standards to establish a calibration curve based on peak area versus concentration.
Inject the prepared samples.
Identify the Rutin peak in the sample chromatogram by comparing its retention time to that of the reference standard.
Calculate the concentration of Rutin in the sample using the calibration curve.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Analysis
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the definitive standard for quantifying analytes in highly complex biological matrices like plasma or urine.[19] For Rutin, analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode.[19][20] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated Rutin molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to Rutin, virtually eliminating matrix interference and providing exceptional specificity.[21] The use of a stable isotope-labeled internal standard (e.g., Rutin-d3) is highly recommended to compensate for any variability during sample preparation and ionization.[10]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for Rutin bioanalysis.
Experimental Protocol: Quantification of Rutin by LC-MS/MS
Instrumentation and Conditions:
LC System: UPLC/UHPLC system for fast and high-resolution separation.
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[16]
Mobile Phase: Similar to HPLC, using LC-MS grade solvents (e.g., 0.1% formic acid in water and acetonitrile).[19]
MS/MS Parameters: These must be optimized for the specific instrument.
Data Presentation: Typical Rutin MS/MS Parameters
Parameter
Value
Precursor Ion ([M-H]⁻)
m/z 609.2
Product Ion (Quantifier)
m/z 300.1 / 301.0
Product Ion (Qualifier)
m/z 271.1
Collision Energy (CE)
Optimized Instrument-Specifically
Source: Derived from fragmentation patterns described in[21]. The primary product ion corresponds to the quercetin aglycone.
Preparation of Standards and Samples:
Prepare calibration standards in a blank matrix (e.g., drug-free plasma) to mimic the sample composition and account for matrix effects.
Spike all standards and samples with a fixed concentration of the internal standard (e.g., 100 ng/mL Rutin-d3) at the very beginning of the preparation process.[10]
Sample Preparation (Plasma):
To 100 µL of plasma (spiked with IS), add 300-400 µL of ice-cold acetonitrile to precipitate proteins.
Vortex thoroughly and centrifuge at high speed for 10-15 minutes.
Transfer the clear supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a small volume of the initial mobile phase.
Transfer to an autosampler vial for analysis.
Data Analysis:
Create a calibration curve by plotting the peak area ratio (Rutin Area / Internal Standard Area) against the concentration of the standards.
Calculate the peak area ratio for the unknown samples and determine their concentrations from the calibration curve.
Section 4: Analytical Method Validation
Guiding Principles
Every analytical method developed must be validated to demonstrate that it is suitable for its intended purpose.[22][23] Validation is a mandatory requirement for methods used in regulatory submissions. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[22][24][25][26]
Key Validation Parameters
The following parameters must be evaluated to ensure the method is reliable, reproducible, and accurate.
Parameter
Description
Rationale & Causality
Specificity / Selectivity
The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[23]
Ensures that the signal being measured comes only from Rutin, preventing overestimation due to interfering compounds. In HPLC, this is shown by peak purity and resolution; in LC-MS/MS, it's demonstrated by the unique MRM transition.
Linearity
The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Confirms a direct, predictable relationship between detector response and concentration, which is the basis for quantification. Requires a minimum of 5 concentration levels and is evaluated by the correlation coefficient (R²).
Range
The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[23]
Defines the working boundaries of the method. Samples must be diluted to fall within this validated range.
Accuracy
The closeness of the test results to the true value. Assessed via recovery studies by spiking a blank matrix with known amounts of analyte.[24]
Measures systematic error. High accuracy (typically 90-110% recovery for assays) ensures the measured value is a true reflection of the actual amount present.[27]
Precision
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[24]
Measures random error. High precision (low Relative Standard Deviation, RSD) indicates the method is reproducible and reliable over time and between analysts.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Defines the sensitivity of the method for detection purposes. Often calculated based on the signal-to-noise ratio (S/N = 3).[28]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Defines the lowest concentration that can be reliably measured. It is the lower limit of the reportable range and is critical for impurity analysis or bioanalysis.[15][28]
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[23]
Indicates the method's reliability during normal usage and its transferability between different labs or instruments. Typically evaluated during method development.[22]
The selection of an analytical method for Rutin determination is driven by the specific requirements of the study. UV-Vis spectrophotometry offers a rapid and economical tool for screening and quality control in simple, well-defined matrices. HPLC-UV/PDA provides the robust separation and quantification necessary for the analysis of complex botanical extracts and pharmaceutical formulations, representing the most common approach for routine quality assurance. For applications demanding the highest sensitivity and selectivity, such as the analysis of metabolites in biological fluids or trace-level quantification, LC-MS/MS is the unequivocal method of choice. Each method, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and efficacy of Rutin-containing products.
References
Kamila, M. M., et al. (2020). Rutin in herbs and infusions: screening of new sources and consumption estimation. Food Science and Technology, 40(Suppl. 1), 113-120. [Link]
International Journal of Pharmaceutical Sciences. (2026, March 12). Advances in Analytical Strategies for Structural Characterization and Standardized Quantification of Rutin in Medicinal Plants. [Link]
Goyal, A., et al. (2015). Development and Determination of Rutin by Spectrofluorimetric Method. Journal of Analytical & Bioanalytical Techniques. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]
Savale, S. (2017). UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF RUTIN. Hygeia.J.D.Med., 9(2), 7-10. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology. [Link]
Wianowska, D., et al. (2015). Rutin Transformation During Its Analysis Involving Extraction Process for Sample Preparation. Food Analytical Methods. [Link]
SIELC Technologies. (2024, July 15). UV-Vis Spectrum of Rutin. Retrieved from SIELC website. [Link]
Sitanan, N., et al. (2012). Separation and Determination of Rutin in Apples by High Performance Liquid Chromatography. KKU Sci. J., 40(1), 205-213. [Link]
Sharma, A., et al. (2018). Development and validation of novel HPLC method for the estimation of Rutin in crude hydromethanolic leaf extract of Prosopis cineraria. Journal of Drug Delivery and Therapeutics, 8(6), 11-15. [Link]
ResearchGate. (2026, March 16). (PDF) Rutin As a Natural Flavonoid: Chemical Properties, Biological Activity, and Therapeutic Perspectives. [Link]
ResearchGate. (2019, January 8). (PDF) Determination of Rutin in Plant Extracts and Emulsions by HPLC-MS. [Link]
ResearchGate. (2026, February 8). A Review of the Plant Sources, Chemical Properties, Pharmacological Effects, Pharmacokinetics, Toxicity, and Clinical Applications of Rutin. [Link]
Mondal, R., et al. (2019). Simultaneous UV Spectrophotometric Estimation and Validation of Rutin and resveratrol in combined dosage form by Iso absorptive point method. Asian Journal of Pharmaceutical Analysis, 9(4), 180-186. [Link]
Wang, Y., et al. (2022). Rapid and Sensitive Detection of Rutin in Food Based on Nitrogen-Doped Carbon Quantum Dots as Fluorescent Probe. Molecules, 27(24), 8834. [Link]
SCIENCE & INNOVATION. (2024, October 10). development of reversed-phase hplc method for isolation and quantification of rutin and quercetin from flower buds of sophora japonica l.[Link]
Redalyc. (2014, March 30). Determination of rutin in Erythroxylum suberosum extract by liquid chromatography: applicability in standardization of h. [Link]
dos Santos, J. C. S., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Shah, R., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Molecules, 27(2), 488. [Link]
Al-Dhahli, A., et al. (2021). Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet. Scientia Pharmaceutica. [Link]
International Journal of Basic & Clinical Pharmacology. (2017, December 4). Quantification of rutin and quercetin by HPTLC/HPLC and in v. [Link]
ResearchGate. (2012, December 14). (PDF) A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin in Food Supplements Using Fused-Core Column Technology. [Link]
Sanches-Silva, A., et al. (2022). Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. Molecules. [Link]
Prasad, R., & Prasad, S. B. (2019). A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. Journal of Drug Delivery and Therapeutics. [Link]
ResearchGate. (2026, February 5). The Relative Stability of Rutin and Quercetin in Alkaline Solution. [Link]
Chen, L., et al. (2012). Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. Journal of Pharmaceutical Analysis. [Link]
Chen, J., et al. (2013). A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves. Journal of Pharmaceutical and Biomedical Analysis, 83, 191-197. [Link]
Nakajima, D., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Molecules, 29(11), 2568. [Link]
Shimadzu. (n.d.). Comprehensive analysis of primary & secondary metabolites in citrus using an automated method changeover UHPLC system coupled to LC/MS. Retrieved from Shimadzu website. [Link]
Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Efficacy of Rutaevin
Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of Rutaevin, a key bioactive alkaloid derived fro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of Rutaevin, a key bioactive alkaloid derived from Evodia rutaecarpa.[1][2][3] The protocols outlined herein follow a logical, phased approach, beginning with fundamental in vitro characterization and progressing to in vivo validation. The central hypothesis is that Rutaevin exerts anti-inflammatory effects by modulating the NF-κB signaling pathway.[4] Each experimental choice is rationalized to ensure scientific integrity, and detailed, step-by-step protocols are provided for key assays. This guide is designed to serve as a foundational resource for preclinical investigation into Rutaevin and similar natural compounds.
Introduction: Rutaevin as a Therapeutic Candidate
Evodia rutaecarpa (Wu-Zhu-Yu) is a plant with a long history in traditional Chinese medicine, valued for a range of therapeutic properties.[3] Modern pharmacological studies have identified several active alkaloids within the plant, with Rutaevin (also known as Rutaecarpine) and Evodiamine being among the most prominent.[2] These compounds have demonstrated a spectrum of biological activities, including anti-tumor, analgesic, and potent anti-inflammatory effects.[1][2]
The inflammatory response, while a crucial defense mechanism, can lead to chronic disease and tissue damage when dysregulated.[5] A key regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] Several studies suggest that the therapeutic effects of compounds from Evodia rutaecarpa are mediated through the inhibition of inflammatory pathways, including NF-κB and Mitogen-Activated Protein Kinases (MAPK).[1][4] Rutaecarpine has been specifically shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by hindering NF-κB activation.[4]
This guide presents a structured, multi-phase experimental plan to systematically test the anti-inflammatory efficacy of Rutaevin, from foundational cell-based assays to a proof-of-concept animal model.
Overall Experimental Strategy
The evaluation of a novel compound requires a hierarchical approach. We begin with controlled in vitro systems to establish baseline activity and mechanism, followed by validation in a more complex in vivo model that offers greater physiological relevance.[8] This strategy ensures that resources are used efficiently and that a strong scientific case is built before proceeding to more complex and costly studies.[9][10]
Caption: High-level workflow for Rutaevin efficacy testing.
Phase 1: In Vitro Characterization
The initial phase focuses on establishing the bioactivity of Rutaevin in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is an excellent model as it produces a robust inflammatory response upon stimulation with bacterial lipopolysaccharide (LPS).[11][12]
Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentration range of Rutaevin that is non-toxic to the cells. A cytotoxicity assay ensures that any observed reduction in inflammatory markers is due to a specific bioactivity and not simply because the cells are dying. The MTT assay is a reliable, colorimetric method for this purpose, measuring metabolic activity as an indicator of cell viability.[13][14][15]
Protocol 1: MTT Assay for Cell Viability
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).[16]
Treatment: Prepare serial dilutions of Rutaevin (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the Rutaevin-containing medium and incubate for 24 hours. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][17]
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17][18]
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the concentration at which viability is inhibited by 50% (IC50). For subsequent efficacy assays, use concentrations well below the IC50 value (e.g., IC10 or lower).
Parameter
Description
Cell Line
RAW 264.7 Murine Macrophages
Seeding Density
5 x 10⁴ cells/well (96-well plate)
Rutaevin Conc.
0.1, 1, 10, 25, 50, 100 µM
Incubation Time
24 hours
Readout
Absorbance at 570 nm
Key Metric
IC50 (Concentration for 50% inhibition)
Table 1: Summary of MTT Assay Parameters.
Anti-inflammatory Screening: NO and Cytokine Production
Rationale: LPS stimulation of RAW 264.7 cells triggers the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5][11] Measuring the ability of Rutaevin to inhibit the production of these molecules serves as a direct screen for its anti-inflammatory potential.
Protocol 2: Measurement of NO and Cytokines
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.[16]
Pre-treatment: Treat cells with non-toxic concentrations of Rutaevin for 1 hour.
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[5][19] Incubate for 24 hours.
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for analysis.
NO Measurement (Griess Assay):
Mix 100 µL of supernatant with 100 µL of Griess reagent.[11][16]
Incubate for 10 minutes at room temperature.
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA):
Use commercially available ELISA kits for TNF-α and IL-6.[20]
Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.[21][22]
Measure absorbance and calculate cytokine concentrations based on a standard curve.
Mechanistic Analysis: NF-κB Pathway
Rationale: To move beyond what Rutaevin does to how it does it, we must investigate its effect on the upstream signaling pathway. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα. This releases the p65/p50 NF-κB dimer, allowing the p65 subunit to be phosphorylated and translocate to the nucleus to initiate gene transcription.[6][23] We will use Western Blotting to measure the phosphorylation status of IκBα and p65, key activation events in this cascade.[24]
Caption: Proposed mechanism of Rutaevin's anti-inflammatory action.
Protocol 3: Western Blot for p-IκBα and p-p65
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with Rutaevin for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes), as phosphorylation is a rapid event.[5]
Lysate Preparation: Wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[25] Scrape the cells, incubate on ice for 30 minutes, and centrifuge to collect the supernatant (protein lysate).[25][26]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil for 5 minutes to denature the proteins.[25][27]
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).[25][27]
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.
Expected Outcome
Interpretation
↓ p-p65 / p65 ratio
Rutaevin inhibits the phosphorylation/activation of NF-κB p65.
↓ p-IκBα / IκBα ratio
Rutaevin prevents the degradation of the IκBα inhibitor.
No change in β-actin
Confirms equal protein loading across lanes.
Table 2: Expected outcomes from Western Blot analysis.
Phase 2: In Vivo Validation
Rationale: While in vitro data is essential for mechanistic understanding, it lacks the complexity of a whole organism. An in vivo model is necessary to confirm efficacy, considering factors like metabolism, distribution, and systemic response.[28][29] The LPS-induced endotoxemia mouse model is a well-established and reproducible method for studying acute systemic inflammation.[30][31][32]
LPS-Induced Acute Inflammation Mouse Model
Best Practices: All animal experiments must be conducted under approved ethical guidelines (e.g., IACUC). Key principles like randomization, blinding during data collection, and inclusion of appropriate control groups are critical for robust and reproducible results.[33][34][35]
Protocol 4: In Vivo Efficacy Study
Animal Acclimation: Use male C57BL/6 mice (7-8 weeks old). Allow them to acclimate for at least one week before the experiment.[32]
Group Allocation: Randomly divide mice into experimental groups (n=8-10 mice per group).
Dosing:
Administer Rutaevin (e.g., via intraperitoneal (i.p.) or oral gavage) at various doses (e.g., 5, 10, 20 mg/kg). The route and dose should be informed by any available pharmacokinetic data.
Administer the vehicle control to the control and LPS-only groups.
LPS Challenge: After 1-2 hours of pre-treatment, inject a sub-lethal dose of LPS (e.g., 2-10 mg/kg, i.p.) to all groups except the vehicle control.[31][36] The exact dose of LPS may require optimization.
Monitoring and Sample Collection:
Monitor mice for clinical signs of sickness.
At a predetermined time point (e.g., 2-8 hours post-LPS), humanely euthanize the animals.[31][37]
Collect blood via cardiac puncture for serum cytokine analysis.
Harvest key organs (e.g., lungs, liver) for histological analysis.
Group
Treatment 1 (i.p.)
Treatment 2 (i.p.)
Purpose
1. Vehicle Control
Vehicle (e.g., Saline/DMSO)
Saline
Establishes baseline/negative control.
2. LPS Only
Vehicle
LPS (5 mg/kg)
Induces inflammation/positive control.
3. LPS + Rutaevin (Low)
Rutaevin (5 mg/kg)
LPS (5 mg/kg)
Tests low-dose efficacy.
4. LPS + Rutaevin (High)
Rutaevin (20 mg/kg)
LPS (5 mg/kg)
Tests high-dose efficacy.
5. LPS + Dexamethasone
Dexamethasone (1 mg/kg)
LPS (5 mg/kg)
Reference compound/positive drug control.
Table 3: Example of In Vivo Experimental Group Design.
In Vivo Biomarker Analysis
Rationale: To quantify the effect of Rutaevin in vivo, we will measure the same systemic inflammatory markers that were assessed in vitro.
Serum Cytokine Analysis:
Prepare serum from the collected blood samples.
Use ELISA kits to measure the levels of TNF-α and IL-6 in the serum.[37] A significant reduction in these cytokines in the Rutaevin-treated groups compared to the LPS-only group would indicate systemic anti-inflammatory activity.[32]
Histology:
Fix harvested lung and liver tissues in 10% neutral buffered formalin.
Embed the tissues in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining.
A pathologist, blinded to the treatment groups, should score the tissues for signs of inflammation, such as immune cell infiltration and tissue damage.
Data Analysis and Interpretation
For all experiments, data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons.[38] A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This application note provides a robust, logically sequenced framework for the preclinical evaluation of Rutaevin's anti-inflammatory efficacy. By systematically progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can generate a comprehensive data package. The successful inhibition of inflammatory markers in cell culture, elucidation of the NF-κB inhibitory mechanism, and confirmation of efficacy in an animal model would provide strong evidence for Rutaevin as a promising therapeutic candidate for inflammatory diseases.
References
Vertex AI Search. (n.d.). MTT Assay: Assessing Cell Proliferation.
Chen, C. Y., et al. (2022). Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. PMC.
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
R Discovery. (2012, July 1). Studies on the chemical constituents of Evodia rutaecarpa and Evodia rutaecarpa passed with Liquorice and biological activities.
PubMed. (2007, January 26). Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells.
PMC. (2007, May 10). Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles.
Abcam. (n.d.). MTT assay protocol.
Dove Medical Press. (2024, September 23). Drug development of alkaloids from Evodia rutaecarpa. IJN.
Maximum Academic Press. (2025, June 25). Review on chemical constituents and pharmacological activities of genus Euodia.
NC3Rs. (2022, December 6). Statistical Analysis for In Vivo and In Vitro Scientists Course.
Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.
PubMed. (2008, February 29). Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-alpha by inhibiting activation of NF-kappaB.
NCBI. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
Spandidos Publications. (2018, January 2). Endotoxin tolerance induced by lipopolysaccharide preconditioning protects against surgery‑induced cognitive impairment in aging mice.
Abcam. (n.d.). Western blot protocol.
R&D Systems. (n.d.). Western Blot Protocol.
PMC. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
Biomolecules & Therapeutics. (2021, April 6). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
PMC. (n.d.). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration.
Medical Science. (2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.
In Vivo Synergistic Anti-Inflammatory Action of Rutin and Quercetin using Rat Model. (n.d.).
PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
Technical Support Center: A Researcher's Guide to Improving Rutaecarpine Extraction Yield
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the extraction of Rutaecarpine. This guide is designed for researchers, scientists, and drug development professionals engaged...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the extraction of Rutaecarpine. This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of this potent alkaloid. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome common challenges and significantly improve your extraction yield and purity.
A Note on Nomenclature: The user query specified "Rutaevin." However, comprehensive database searches indicate that the primary indoloquinazoline alkaloid of interest from Evodia rutaecarpa is Rutaecarpine (CAS 84-26-4)[1][2]. Rutaevin (CAS 33237-37-5) is a different chemical entity, a steroid lactone[3]. This guide will focus exclusively on Rutaecarpine , as it is the compound relevant to the specified plant source and its associated pharmacological research[4][5].
This section is structured to directly address the practical questions and issues that arise during experimental work.
Section 1: Foundational Knowledge
Q1: What is Rutaecarpine and why is optimizing its extraction critical?
Rutaecarpine is a naturally occurring indoloquinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu)[1][6]. It is a subject of intense pharmacological interest due to its wide range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects[4][7][8].
Optimizing extraction is critical for several reasons:
Economic Viability: Maximizing the yield from raw plant material reduces costs associated with biomass acquisition and solvent usage, which is crucial for scaling up production.
Research Consistency: A reproducible, high-yield extraction protocol ensures a consistent supply of the compound for pharmacological studies, leading to more reliable and comparable experimental results.
Purity and Efficacy: An optimized method can selectively extract Rutaecarpine while leaving behind undesirable impurities, simplifying downstream purification and ensuring the final compound's therapeutic efficacy is not compromised.
Q2: What key chemical properties of Rutaecarpine should I consider before starting an extraction?
Understanding the physicochemical properties of Rutaecarpine is the foundation of an effective extraction strategy.
Solubility: This is the most critical parameter. Rutaecarpine is poorly soluble in water but demonstrates good solubility in organic solvents like Dimethyl sulfoxide (DMSO)[1][9][10]. It is sparingly soluble in alcohols like ethanol and methanol. This profile dictates that solvent systems for extraction will almost always be organic or aqueous-organic mixtures.
Chemical Structure: Rutaecarpine is a pentacyclic alkaloid with a molecular weight of 287.32 g/mol [1][10]. Its structure contains both a hydrogen bond donor (the indole N-H) and several acceptor sites, making it moderately polar. This explains why a polar modifier (co-solvent) like methanol is often required in non-polar extraction systems like supercritical CO₂[11].
Stability: Like many natural products, Rutaecarpine can be susceptible to degradation under harsh conditions. Stress testing, which involves evaluating the effects of elevated temperature, humidity, light, and a range of pH values, is essential for identifying conditions that could lead to yield loss[12]. It is advisable to use amber glassware and avoid excessive heat during processing.
Section 2: Troubleshooting Common Extraction Problems
Q3: My Rutaecarpine yield is consistently low. What are the most common factors to investigate?
Low yield is a frequent issue. A systematic approach to troubleshooting is most effective.
Plant Material Pre-treatment:
Cause: The particle size of the ground Evodia fruit is either too large (preventing solvent penetration) or too fine (causing packing and hindering solvent flow).
Solution: Grind the dried fruit to a consistent, moderate particle size (e.g., 40-60 mesh). Ensure the raw material is properly dried, as excess moisture can reduce extraction efficiency, especially with less polar solvents.
Solvent System Mismatch:
Cause: The polarity of your solvent may not be optimal for Rutaecarpine. Using a purely non-polar solvent will be ineffective, while a highly polar solvent might extract excessive water-soluble impurities.
Solution: If using a single solvent like ethanol, try varying its concentration with water (e.g., 70%, 80%, 95% ethanol). For methods like Supercritical Fluid Extraction (SFE), the addition of a polar co-solvent like methanol is crucial and can increase yields by over 20-fold compared to using pure CO₂.
Sub-optimal Extraction Parameters:
Cause: The temperature, time, or solid-to-liquid ratio are not within the optimal range.
Solution: Systematically optimize each parameter. For example, increasing temperature can enhance solubility and diffusion, but excessively high temperatures (>70°C) may risk degradation. Similarly, extending extraction time may increase yield up to a point, after which no further compound is extracted, and degradation risk increases.
Inefficient Quantification Method:
Cause: Your analytical method (e.g., HPLC) may not be properly validated or calibrated, leading to inaccurate quantification of the yield.
Solution: Ensure your HPLC method is validated for linearity, precision, and accuracy[13]. Use a certified Rutaecarpine standard to build a reliable calibration curve. The mobile phase and detection wavelength must be optimized for Rutaecarpine analysis[14][15][16].
Q4: I'm observing degradation of my final product or impurities in my analytical results. How can I minimize this?
Product degradation is a primary cause of yield loss and introduces experimental artifacts.
Thermal Degradation:
Cause: Prolonged exposure to high temperatures during extraction or solvent evaporation.
Solution: Use the lowest effective temperature for your chosen extraction method. For solvent removal, employ a rotary evaporator under reduced pressure, which lowers the solvent's boiling point.
Photodegradation:
Cause: Exposure of the extract or isolated compound to UV light.
Solution: Conduct all extraction and purification steps in amber glassware or vessels protected from light. Store extracts and the final compound in the dark at a low temperature (2-8°C)[10].
pH-related Instability:
Cause: Exposure to strongly acidic or basic conditions during extraction or workup can lead to hydrolysis or rearrangement.
Solution: Unless performing a specific acid-base extraction to isolate alkaloids, maintain the extraction environment near neutral pH.
Q5: The purity of my extract is poor, containing significant amounts of other alkaloids like Evodiamine. How can I improve selectivity?
Evodia rutaecarpa contains several alkaloids, with Evodiamine being a major co-extractive with Rutaecarpine[11][17].
Method & Solvent Tuning: Supercritical Fluid Extraction (SFE) offers high tunability. By carefully adjusting pressure, temperature, and co-solvent percentage, you can fine-tune the solvating power of the supercritical fluid to more selectively target Rutaecarpine over other compounds[18][19].
Fractionated Extraction: Consider a multi-step extraction. First, use a less polar solvent system to extract certain impurities. Then, follow with a solvent system optimized for Rutaecarpine.
Downstream Purification: While optimizing the initial extraction is key, achieving high purity often requires subsequent chromatographic steps. Techniques like flash chromatography or preparative HPLC are essential for separating structurally similar alkaloids like Rutaecarpine and Evodiamine.
Section 3: Method-Specific Optimization
Q6: What are the critical parameters for improving yield with Ultrasound-Assisted Extraction (UAE)?
UAE is a modern technique that uses acoustic cavitation to accelerate extraction. The collapsing cavitation bubbles create microjets that disrupt plant cell walls, enhancing solvent penetration and mass transfer[20][21].
Causality & Key Parameters:
Ultrasonic Power/Amplitude: Higher power increases the intensity of cavitation, leading to more efficient cell wall disruption. However, excessive power can cause significant heating and potential degradation. Optimization Tip: Find a balance where yield is maximized without a significant temperature increase.
Extraction Time: UAE dramatically reduces extraction times compared to conventional methods[22]. Most of the target compound is often extracted within 30-60 minutes. Optimization Tip: Create a time-course experiment (e.g., 15, 30, 45, 60, 90 min) to find the point of diminishing returns.
Temperature: Temperature affects solvent viscosity and solubility. A moderate increase (e.g., 40-60°C) can improve yield. Optimization Tip: Use an ultrasonic bath with temperature control. Be aware that sonication itself generates heat.
Solvent Choice & Concentration: As with other methods, an aqueous ethanol or methanol solution is typically effective[20]. Optimization Tip: Test different ethanol concentrations (e.g., 60%, 70%, 80%, 95%) to find the optimal polarity.
Solid-to-Liquid Ratio: A lower ratio (more solvent) ensures the plant material is fully wetted and allows for efficient mass transfer. However, excessively large solvent volumes are costly and require more energy to remove. Optimization Tip: Start with a ratio of 1:15 or 1:20 (g/mL) and adjust as needed.
Q7: How can I optimize Supercritical Fluid (CO₂) Extraction (SFE) for Rutaecarpine?
SFE uses carbon dioxide above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas[18]. It is highly efficient, "green," and tunable.
Causality & Key Parameters:
Pressure: This is a primary control for solvent density and solvating power. Increasing pressure at a constant temperature increases the fluid's density, generally leading to higher solubility and a better yield of Rutaecarpine[11].
Temperature: Temperature has a dual effect. It can increase the vapor pressure of Rutaecarpine (favoring extraction) but decrease the density of the CO₂ (reducing solvating power). This creates a complex relationship that must be empirically optimized. For Rutaecarpine, an optimal temperature has been reported around 62°C[11].
Co-solvent (Modifier): Pure CO₂ is non-polar and inefficient for extracting moderately polar alkaloids. Adding a small amount of a polar modifier like methanol drastically increases the fluid's polarity and solvating power for Rutaecarpine. Optimization Tip: A methanol flow rate of 0.4 mL/min has been shown to be effective in an optimized system[11].
Extraction Time: SFE protocols often involve a short static phase (allowing the fluid to penetrate the matrix) followed by a longer dynamic phase (continuously flowing the fluid through the vessel). An optimal dynamic time for Rutaecarpa has been found to be around 78 minutes[11].
Data Presentation & Protocols
Table 1: Comparison of Common Extraction Methods for Rutaecarpine
Extraction Method
Principle
Typical Relative Yield
Advantages
Disadvantages
Maceration
Soaking plant material in a solvent at room temperature for an extended period.
Low to Moderate
Simple, low energy input, suitable for heat-sensitive compounds.
Very time-consuming (days), large solvent volume, lower efficiency[21].
Soxhlet Extraction
Continuous extraction with a refluxing solvent.
Moderate to High
More efficient than maceration, uses less solvent over time.
Time-consuming (hours), requires heating which can degrade compounds.
Ultrasound-Assisted Extraction (UAE)
Acoustic cavitation disrupts cell walls, enhancing mass transfer.
High
Very fast (minutes), high efficiency, reduced solvent consumption[20][23].
Sonication can generate heat, requiring temperature control.
Supercritical Fluid Extraction (SFE)
Uses CO₂ as a tunable solvent above its critical point.
High
Highly selective, "green" (solvent-free final product), low temperature[18][19].
High initial equipment cost, requires technical expertise.
Table 2: Example of Optimized SFE Parameters for Rutaecarpine Extraction
This protocol provides a robust starting point for extracting Rutaecarpine from Evodia rutaecarpa fruit.
Preparation of Plant Material:
Dry the unripe fruit of E. rutaecarpa at 50°C until constant weight.
Grind the dried fruit into a fine powder (target 40-60 mesh size) using a laboratory mill.
Extraction Setup:
Accurately weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
Add 100 mL of 70% ethanol (v/v in deionized water), achieving a solid-to-liquid ratio of 1:20 (g/mL).
Place the flask into an ultrasonic water bath equipped with a temperature controller[24]. Ensure the water level is sufficient to cover the solvent level in the flask.
Sonication:
Set the ultrasonic bath temperature to 50°C and the frequency to 40 kHz.
Begin sonication and run for 45 minutes. Monitor the temperature to ensure it remains stable.
Sample Recovery:
After sonication, immediately filter the mixture through Whatman No. 1 filter paper under vacuum.
Wash the solid residue on the filter paper with an additional 20 mL of 70% ethanol to recover any remaining extract.
Combine the filtrates.
Solvent Removal & Quantification:
Concentrate the combined filtrate using a rotary evaporator at 50°C under reduced pressure to yield the crude extract.
Dissolve a known mass of the dried crude extract in a suitable solvent (e.g., methanol or DMSO) and analyze via a validated HPLC method to determine the precise Rutaecarpine concentration and calculate the final yield (mg of Rutaecarpine per g of dried plant material).
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Experimental Workflow
This diagram outlines the standard process from raw material to final analysis.
Caption: Standard workflow for Rutaecarpine extraction and quantification.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
This flowchart provides a step-by-step logical guide for diagnosing the cause of low yields.
Caption: A logical flowchart for troubleshooting low Rutaecarpine yield.
References
Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2). PubMed, National Center for Biotechnology Information. [Link]
Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO2. ElectronicsAndBooks. [Link]
Rutaecarpine | C18H13N3O | CID 65752. PubChem, National Center for Biotechnology Information. [Link]
Rutaevin | C26H30O9 | CID 441805. PubChem, National Center for Biotechnology Information. [Link]
Cytotoxic properties of the alkaloid rutaecarpine and its oligocyclic derivatives and chemical modifications to enhance water-solubility. PubMed, National Center for Biotechnology Information. [Link]
Rapid Quantification of Evodiamine and Rutaecarpine in Evodia Rutaecarpa (Juss.) Benth. Using Supercritical Fluid Chromatography. Fenxi Ceshi Xuebao. [Link]
Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. The Iraqi Journal of Veterinary Medicine. [Link]
Alkaloid Extraction using a Probe-Ultrasonicator. Hielscher Ultrasonics. [Link]
Rutaretin 9-rutinoside | C26H34O14 | CID 131751592. PubChem, National Center for Biotechnology Information. [Link]
“A OVERVIEW O SUPERCRITICAL FLUID EXTRACTIO FOR HERBAL DRUGS”. PharmacologyOnLine. [Link]
Rutin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
Evodia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
Chemical Substance - Rutin. Government of Canada. [Link]
Effects of Evodia rutaecarpa Acupoint Sticking Therapy on Rats with Insomnia Induced by Para-Chlorophenylalanine in 5-HT1Aand 5-HT2A Gene Expressions. SciELO. [Link]
Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. PMC, National Center for Biotechnology Information. [Link]
Comparison of the effects of rutaecarpine on molecular subtypes of breast cancer. PubMed, National Center for Biotechnology Information. [Link]
Evodia rutecarpa fruit extract in skincare, What is?. Lesielle. [Link]
EVODIA: Traditional and Modern Uses. Institute for Traditional Medicine. [Link]
[Optimization of a HPLC determination method for Evodia rutaecarpa]. ResearchGate. [Link]
Time effect of rutaecarpine on caffeine pharmacokinetics in rats. PMC, National Center for Biotechnology Information. [Link]
Effects of Rutaecarpine on the Pharmacokinetics of Caffeine and Its Three Metabolites in Rats. ResearchGate. [Link]
"Effect of rutaecarpine on caffeine pharmacokinetics in rats". University of the Pacific Theses and Dissertations. [Link]
Ultrasonic-assisted extraction for phenolic compounds and antioxidant activity of Moroccan Retama sphaerocarpa L. leaves: Simultaneous optimization by response surface methodology and characterization by HPLC/ESI-MS analysis. PMC, National Center for Biotechnology Information. [Link]
Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]
Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition. [Link]
Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). MDPI. [Link]
Ultrasound-assisted extraction of medicinal plants and evaluation of their biological activity. Food Research. [Link]
HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. PMC, National Center for Biotechnology Information. [Link]
SOP: Quantification of Caffeine in Coffee using HPLC. Biomanufacturing.org. [Link]
Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. PMC, National Center for Biotechnology Information. [Link]
Determination of Caffeine content by HPLC method in Energy and Soft Drinks available in Indian market. Asian Journal of Basic Science & Research. [Link]
Technical Support Center: Overcoming Rutaevin (Rutin) Solubility Issues In Vitro
Welcome to the technical support center for researchers working with rutaevin, also commonly known as rutin. This guide is designed to provide you with practical, evidence-based solutions to the most common challenge enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers working with rutaevin, also commonly known as rutin. This guide is designed to provide you with practical, evidence-based solutions to the most common challenge encountered when working with this potent flavonoid: its limited aqueous solubility. By understanding the chemical properties of rutin and employing the right techniques, you can ensure reliable and reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my rutin not dissolving in my cell culture medium?
Rutin's poor water solubility is a well-documented challenge for researchers. This is primarily due to its crystalline structure and the presence of a large, hydrophobic aglycone component in its molecular structure. Simply adding rutin powder directly to aqueous buffers or cell culture media will often result in precipitation or a fine suspension, rather than a true solution. This can lead to inaccurate concentrations and unreliable experimental outcomes.
Q2: I've managed to dissolve rutin, but it precipitates out of solution over time. How can I prevent this?
Precipitation of rutin from a prepared stock solution is a common issue and can be caused by several factors:
pH shifts: Rutin's solubility is highly dependent on pH. As a weakly acidic compound, its solubility significantly increases in alkaline conditions (pH > 7.5) due to the ionization of its hydroxyl groups. If the pH of your final solution drops, the rutin may precipitate.
Solvent concentration changes: If you are using a co-solvent system (e.g., DMSO-media), a sharp decrease in the organic solvent concentration when diluting your stock solution can cause the less soluble rutin to crash out.
Temperature fluctuations: Solubility is also affected by temperature. A decrease in temperature can reduce the solubility of rutin in your experimental setup.
To prevent precipitation, ensure your final solution's pH is stable and in the alkaline range, and be mindful of solvent ratios and temperature consistency.
Q3: What is the best solvent to prepare a concentrated stock solution of rutin?
Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions of rutin, with a solubility of approximately 50 mM.[1] Methanol is also a highly effective solvent, showing a solubility over 900 times greater than water.[2] For cell culture experiments, it is crucial to use cell culture grade DMSO and to ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Here's a summary of rutin's solubility in various common laboratory solvents:
Q4: Can I use pH adjustment to improve rutin solubility in my aqueous experimental buffer?
Yes, adjusting the pH is a viable strategy. The solubility of rutin increases significantly in alkaline conditions. For instance, at a pH of 7.5, the solubility of rutin is approximately 0.8 mg/mL, a considerable increase from its solubility in neutral or acidic water. However, it is critical to ensure that the chosen pH is compatible with your experimental system, particularly when working with live cells, as significant deviations from physiological pH can be toxic.
Troubleshooting Guides & Protocols
Issue 1: Preparing a Stable, Concentrated Rutin Stock Solution
This protocol details the recommended procedure for preparing a high-concentration stock solution of rutin for use in in vitro experiments.
Protocol: Preparation of a 100 mM Rutin Stock Solution in DMSO
Materials:
Rutin powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes
Sterile pipette tips
Vortex mixer
37°C water bath (optional)
0.22 µm syringe filter
Procedure:
In a sterile microcentrifuge tube, weigh out the desired amount of rutin powder.
Add the appropriate volume of cell culture grade DMSO to achieve a 100 mM concentration.
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
Aliquot the sterilized stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Diagram: Workflow for Preparing Rutin Stock Solution
Caption: Step-by-step workflow for preparing a concentrated rutin stock solution in DMSO.
Issue 2: Rutin Precipitation in Cell Culture Medium During Experiments
This section provides strategies to maintain rutin solubility when diluting your stock solution into your final experimental medium.
Troubleshooting Decision Tree
Caption: Rutin's modulation of key cellular signaling pathways.
References
Technical Support Center: Improving the Aqueous Solubility of Rutin - Benchchem.
Kurisawa, M., Chung, J. E., & Uyama, H. (2003). Laccase-catalyzed synthesis of a new class of flavonoid polymer. Macromolecular Bioscience, 3(11), 758-764.
Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System - Pharma Excipients.
Ganeshpurkar, A., & Saluja, A. K. (2017). The Pharmacological Potential of Rutin. Saudi Pharmaceutical Journal, 25(2), 149–164.
Ali, F., et al. (2021). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Pharmaceuticals, 14(11), 1069.
What is the mechanism of Rutin? - Patsnap Synapse.
Kicinska, A., & Jarmuszkiewicz, W. (2020). Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation. Oxidative Medicine and Cellular Longevity, 2020, 1928092.
Al-Ishaq, R. K., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(8), 2212.
Abu-Huwaij, R., et al. (2022). Synthesis of Rutin Derivatives to Enhance Lipid Solubility and Development of Topical Formulation with a Validated Analytical Method. Molecules, 27(15), 4935.
Tommasini, S., et al. (2005). Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 94(7), 1483-1491.
Rauf, A., et al. (2022). The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways. Food and Chemical Toxicology, 168, 113359.
Ali, F., et al. (2021). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Pharmaceuticals (Basel, Switzerland), 14(11), 1069.
Chen, Y. C., et al. (2002). In Vitro and in Vivo Inhibitory Activities of Rutin, Wogonin, and Quercetin on Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E(2) Production. Biochemical Pharmacology, 64(12), 1845-1854.
Nagare, A. D., et al. (2022). Formulation and Evaluation of Nano Emulsion to Enhance the Solubility of Rutin Trihydrate. Journal of Drug Delivery and Therapeutics, 12(5), 1-7.
Gitea, D., et al. (2023). Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening. Frontiers in Pharmacology, 14, 1104880.
In Vitro Protective Effect of Rutin and Quercetin against Radiation-induced Genetic Damage in Human Lymphocytes - PMC.
In Vitro: The Extraordinary Enhancement in Rutin Accumulation and Antioxidant Activity in Philodendron “Imperial Red” Plantlets Using Ti-Mo-Ni-O Nanotubes as a Novel Elicitor - MDPI.
Rutin solubility in different solvent systems based on Hansen... | Download Table - ResearchGate.
Evaluation of the in vitro effect of rutin (Rut; 1, 2.5, 5, 7.5, 10,... - ResearchGate.
Solubility of rutin at room temperature in various solvents (w/w %) and... - ResearchGate.
Wang, G., et al. (2024). Molecular mechanisms of neuroprotective effect of rutin. Frontiers in Pharmacology, 15, 1354315.
Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System - PMC.
Mechanisms of Rutin Pharmacological Action (Review) | Semantic Scholar.
An up-to-date review of rutin and its biological and pharmacological activities - PMC.
Solubility of rutin and its derivative 2 in some common solvents.... - ResearchGate.
Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC.
Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC.
Solubility enhancement of curcumin, quercetin and rutin by solid dispersion method - Ukaaz Publications.
Application Notes and Protocols for Rutin-d3 in Cell Culture Experiments - Benchchem.
The Relative Stability of Rutin and Quercetin in Alkaline Solution - ResearchGate.
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Rutaevin Extracts
Overview Rutaevin is a highly bioactive tetranortriterpenoid (limonoid) isolated primarily from the fruits of Evodia rutaecarpa (Wu-Zhu-Yu). While it exhibits potent antifungal (acting as a phytoalexin), anti-inflammator...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Rutaevin is a highly bioactive tetranortriterpenoid (limonoid) isolated primarily from the fruits of Evodia rutaecarpa (Wu-Zhu-Yu). While it exhibits potent antifungal (acting as a phytoalexin), anti-inflammatory, and cytotoxic properties, researchers frequently encounter severe batch-to-batch variability[1]. This variability manifests as inconsistent chemical yields and unpredictable biological performance, including unexpected hepatotoxicity.
As an application scientist, resolving this requires moving away from empirical guesswork and establishing a mechanistically grounded, self-validating quality control (QC) pipeline. This guide provides the causal troubleshooting steps and standardized protocols necessary to achieve reproducible Rutaevin extraction and application.
Diagnostic Workflow
Rutaevin Batch Standardization and Quality Control Workflow
FAQs & Troubleshooting Guide
Q1: Why does the biological activity (e.g., antifungal efficacy) of our Rutaevin extracts vary so drastically between batches?Root Cause: The primary driver of variability is the genetic and geographical divergence of the raw plant material, compounded by extraction solvent polarity. Rutaevin acts as a stress-induced phytoalexin; its accumulation is highly dependent on environmental factors and the specific plant variety. For instance, Evodia rutaecarpa var. rutaecarpa produces significantly higher concentrations of Rutaevin compared to other varieties[1]. Furthermore, non-standardized extraction solvents alter the ratio of Rutaevin to other co-extracted limonoids (like limonin) and alkaloids (like evodiamine)[2].
Solution: Standardize the raw material sourcing strictly to verified E. rutaecarpa var. rutaecarpa[1]. Shift from variable reflux methods to a standardized ultrasonic-assisted extraction using 75% methanol, which has been empirically shown to optimize the recovery of limonoids while minimizing degradation[3].
Q2: We are observing unexpected hepatotoxicity in in vivo models with certain batches but not others. What causes this, and how do we screen for it?Root Cause: Rutaevin is a furan-containing compound (FCC). In the liver, the furan moiety undergoes metabolic activation mediated primarily by Cytochrome P450 3A4 (CYP3A4)[4]. This oxidation generates a highly reactive furan epoxide (or cis-enedione) intermediate that covalently binds to hepatic proteins, causing drug-induced liver injury (DILI)[2][4]. Batch variability in the concentration of Rutaevin—or the presence of co-extracted CYP3A4 modulators—directly alters the magnitude of this toxicological response.
Solution: Implement a biological QC step using a metabolic activation-based chemoproteomic assay or LC-MS/MS screening for glutathione (GSH) conjugates to quantify reactive metabolite formation prior to in vivo use[5].
CYP3A4-Mediated Bioactivation Pathway of Rutaevin
Quantitative Data: Extraction Optimization
To eliminate chemical variability, extraction parameters must be strictly controlled. The following table summarizes the optimized parameters for maximizing Rutaevin yield while minimizing thermal degradation artifacts, based on UHPLC-Q-Orbitrap MS quality marker analysis[3].
Extraction Parameter
Tested Range
Optimized Condition
Causality / Scientific Rationale
Solvent Polarity
50%, 75%, 100% Methanol
75% Methanol
Balances the solubility of moderately non-polar limonoids while precipitating highly polar polysaccharides that interfere with downstream HPLC analysis[3].
Extraction Method
Reflux, Maceration, Sonication
Ultrasonication
Acoustic cavitation efficiently disrupts plant cell walls without the prolonged thermal stress of reflux, preventing furan ring oxidation.
Extraction Time
30, 45, 60, 75 minutes
30 minutes
Extended sonication (>45 min) leads to the degradation of Rutaevin and increased extraction of background matrix inhibitors[3].
Solid-to-Liquid Ratio
1:10 to 1:50 (g/mL)
1:100 (0.1g / 10mL)
Ensures complete solvent saturation and prevents concentration-dependent precipitation of target limonoids[3].
Self-Validating Experimental Protocols
Protocol 1: Standardized Ultrasonic Extraction of Rutaevin
Objective: To produce a chemically consistent Rutaevin-rich extract from E. rutaecarpa for downstream biological or analytical applications.
Material Preparation: Pulverize dried fruits of Evodia rutaecarpa var. rutaecarpa and pass through a No. 40 mesh sieve to ensure uniform particle size and consistent solvent penetration[3].
Solvent Addition: Accurately weigh 0.1 g of the pulverized powder into a 50 mL centrifuge tube. Add exactly 10.0 mL of a Methanol/Water mixture (75:25, v/v)[3].
Ultrasonication: Place the tube in a sonicator bath (e.g., KQ-3200E) and sonicate at ambient temperature for exactly 30 minutes[3].
Critical Control Point: Monitor the bath temperature to ensure it does not exceed 40°C to prevent thermal degradation of the furan moiety.
Filtration: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the plant matrix. Filter the supernatant through a 0.22-μm PTFE syringe filter into an amber HPLC vial[3].
System Suitability & Self-Validation: To validate the extraction efficiency, perform a second sequential extraction on the same pellet. The Rutaevin peak area in the second extraction must be <5% of the first extraction, confirming exhaustive recovery.
Protocol 2: UHPLC-Q-Orbitrap MS Fingerprinting for Batch QC
Objective: To verify the chemical consistency of the Rutaevin extract and quantify target limonoids prior to experimental use.
Chromatographic Setup: Use an ACQUITY UHPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 35°C[3].
Mobile Phase Preparation:
Solvent A: 0.2% Formic Acid in Acetonitrile (HCOOH/CH3CN = 0.2:100)[3].
Solvent B: 0.2% Formic Acid in Water (HCOOH/H2O = 0.2:100)[3].
Mass Spectrometry: Operate the Q-Orbitrap MS in negative/positive switching mode. Monitor Rutaevin at its specific exact mass.
System Suitability & Self-Validation: Run a Quality Control (QC) sample (a pooled mixture of all batch extracts) every 10 injections. The signal intensity variation for the Rutaevin peak must not exceed 5% across the batch sequence. If variation exceeds 5%, the system fails validation, indicating MS drift or column degradation, and the batch must be re-run[3].
References
From Resistance Mechanism to Green Application: Discovery of Rutaevin as a Key Phytoalexin in Larch and Cross-Species Resource Optimization. NIH (PMC).[Link]
A Metabolic Activation-Based Chemoproteomic Platform to Profile Adducted Proteins Derived from Furan-Containing Compounds. ACS Publications.[Link]
Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. NIH (PMC).[Link]
Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology. Frontiers.[Link]
Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. ACS Publications.[Link]
Technical Support Center: Refining Purification Techniques for High-Purity Rutaevin
Welcome to the Technical Support Center for Rutaevin purification and application. As a highly bioactive limonoid-type triterpenoid,1[1] and has recently been identified as a 2[2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Rutaevin purification and application. As a highly bioactive limonoid-type triterpenoid,1[1] and has recently been identified as a 2[2].
Achieving >98% purity requires navigating complex matrices containing structurally similar limonoids (e.g., limonin, obacunone) and indolequinazoline alkaloids (e.g., evodiamine, rutaecarpine). This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure scientific integrity in your extraction workflows.
Figure 1: End-to-end workflow for the extraction and high-purity isolation of Rutaevin.
Milling: Pulverize Evodia rutaecarpa fruits and pass through a No. 40 mesh to ensure a uniform surface area for solvent penetration.
Solvent Suspension: Suspend 0.1 g of the powder in 10 mL of 75% methanol (or pure ethanol if broader alkaloid inclusion is desired for comparative studies)[3],[4].
Sonication:4[4] to disrupt cell walls and efficiently partition the limonoids.
Filtration: Filter the crude extract through a 0.22-μm PTFE membrane to remove particulate matter prior to chromatographic injection[4].
Troubleshooting & FAQs
Q: Why am I getting low recovery of Rutaevin during the initial methanolic extraction?A: Rutaevin is a moderately polar limonoid. If your extraction solvent is too non-polar (e.g., pure hexane) or too polar (pure water), partition efficiency drops drastically. A mixture of 3[3],[4] for solubilizing triterpenoids. Furthermore, ensure your starting material is specifically2[2].
Q: How can I prevent the degradation of Rutaevin in the crude extract before HPLC cleanup?A: While Rutaevin is relatively stable, prolonged exposure to light and high temperatures can induce structural shifts.4[4]. For extended queuing, refrigerate at 4°C in amber vials.
220 nm captures the π-π* transitions of the furan ring in limonoids[1].
Recovery Yield
98.39% - 104.96%
N/A
Validates the lack of on-column degradation or irreversible binding[1].
Troubleshooting & FAQs
Q: Rutaevin is co-eluting with evodiamine and rutaecarpine. How do I resolve this?A: While rutaevin (a triterpenoid) and evodiamine/rutaecarpine (alkaloids) have different core structures, their polarities overlap under isocratic conditions. You must switch to a gradient elution.3[3].
Q: I am observing severe baseline drift during gradient elution at 205 nm. What is the cause?A: Baseline drift at low UV wavelengths is caused by the changing absorbance of the mobile phase as the gradient shifts (especially with THF or lower grades of acetonitrile). If high-purity LC-MS grade solvents do not resolve this,1[1].
Rutaevin is not a passive target; it is a highly active biological molecule that interacts heavily with hepatic enzymes. Understanding its bioactivation is critical for downstream in vitro assays, particularly when evaluating its safety profile.
Figure 2: CYP3A4-mediated bioactivation of Rutaevin into the reactive BDA intermediate.
Troubleshooting & FAQs
Q: In my microsomal incubation assays, Rutaevin is rapidly depleted, and I observe unexpected cell toxicity. Why?A:5[5]. This BDA intermediate covalently binds to cellular nucleophiles, which is the primary mechanism behind rutaevin-induced hepatotoxicity[5].
Q: How can I confirm the formation of the BDA intermediate in my purified Rutaevin samples?A: The BDA intermediate is highly reactive and transient.5[5]. The resulting cyclic mono(GSH) conjugate (M1) can then be structurally characterized and quantified using liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS)[5].
Technical Support Center: Experimental Integrity of Rutin (Rutaevin)
Welcome to the technical support guide for Rutaevin, commonly known in scientific literature as Rutin. This resource is designed for researchers, scientists, and drug development professionals to address challenges relat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Rutaevin, commonly known in scientific literature as Rutin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability and degradation of Rutin during experimental procedures. As Senior Application Scientists, we have compiled this guide to provide not only solutions but also the underlying scientific principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with Rutin. Each answer provides a cause and a step-by-step solution.
Question: My Rutin solution has turned a darker yellow or brownish color. What is happening and is my sample compromised?
Answer:
This color change is a strong indicator of oxidative degradation. Rutin, a polyphenolic compound, is susceptible to oxidation, especially when exposed to oxygen, transition metal ions, or alkaline conditions.[1] This process can alter the molecular structure of Rutin, compromising the integrity of your experiment.
Immediate Actions:
Discard the Solution: Do not use the discolored solution for your experiments as it contains degradation products.
Review Your Protocol: Assess your solvent preparation and storage procedures against the recommendations below.
Preventative Measures:
Solvent Deoxygenation: Before dissolving the Rutin, purge your solvent with an inert gas like nitrogen or argon for 15-20 minutes. This minimizes dissolved oxygen, a key player in oxidation.
Use of Antioxidants: If compatible with your experimental design, consider adding an antioxidant like ascorbic acid or using a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.
pH Control: Maintain the pH of your solution in the acidic to neutral range (pH 4-6), as alkaline conditions accelerate degradation.
Question: My HPLC analysis shows a decreasing peak area for Rutin over a short period, even when stored in the dark. What's causing this rapid degradation?
Answer:
Rapid degradation in the absence of light points towards chemical instability, most commonly caused by pH, temperature, or oxidative stress.
Troubleshooting Workflow:
Check the pH of Your Solution: Rutin is significantly less stable in alkaline environments (pH > 7). In highly alkaline solutions (e.g., pH 11), substantial degradation can occur rapidly. If your experiment requires alkaline conditions, prepare the solution immediately before use and keep it on ice to slow the degradation rate.
Verify Storage Temperature: Elevated temperatures accelerate the hydrolysis of the glycosidic bond in Rutin, leading to its breakdown. For short-term storage (a few days), refrigerate solutions at 2-8°C. For long-term stability, store stock solutions at -20°C or -80°C.
Assess for Oxidation: Even without light, dissolved oxygen in your solvent can cause degradation. Ensure you are using deoxygenated solvents, especially for long-term experiments.
The workflow below can help diagnose the source of the degradation.
Caption: Troubleshooting workflow for rapid Rutin degradation.
Question: I'm struggling to dissolve Rutin in my aqueous buffer. How can I improve its solubility without causing degradation?
Answer:
Rutin's poor aqueous solubility is a well-documented challenge.[2] While increasing the pH can improve solubility, it significantly accelerates degradation.[3] Here are safer, more effective strategies:
Co-solvents: The use of organic solvents is the most common approach. Methanol is a highly effective solvent for Rutin.[3] Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also excellent choices for preparing concentrated stock solutions.
Surfactants: For aqueous systems, adding a surfactant like Sodium Lauryl Sulfate (SLS) can enhance solubility.[3]
Formulation Technologies: For advanced applications, techniques like creating solid dispersions with carriers such as lactose monohydrate or complexation with cyclodextrins can dramatically improve dissolution and bioavailability.[3][4]
This section provides answers to general questions regarding the handling and stability of Rutin.
1. What are the primary degradation products of Rutin?
Under various stress conditions (acidic, alkaline, heat), Rutin primarily degrades via hydrolysis of its glycosidic bond.[6] This cleavage yields its aglycone, Quercetin , and the disaccharide, rutinose . Under harsher conditions, Quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[7]
Caption: Simplified degradation pathway of Rutin.
2. What are the optimal storage conditions for Rutin, both in solid form and in solution?
Solid Form: Rutin powder is relatively stable for years when stored at room temperature, protected from light and moisture.
Stock Solutions: For maximum stability, stock solutions should be stored in airtight, amber vials at -20°C or -80°C . It is best practice to prepare fresh solutions for experiments, especially for aqueous solutions, which are not recommended for storage for more than one day.
3. Which environmental factors have the most significant impact on Rutin stability?
Several factors can induce the degradation of Rutin. A summary of forced degradation studies highlights its vulnerabilities:
Summary of Rutin Stability under Forced Degradation
The most critical factors to control in a typical lab setting are pH, light, and temperature .
4. How can I analytically monitor the stability of my Rutin sample?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for separating and quantifying Rutin from its degradation products.
Typical System: A reversed-phase C18 column is commonly used.
Detection: Rutin has a maximum UV absorbance around 353-360 nm, which allows for specific detection.[2]
Validation: A proper stability study involves subjecting the drug to stress conditions (forced degradation) to demonstrate that the analytical method can accurately measure the decrease in the active compound and the appearance of degradation products.[2][9]
Experimental Protocols
Protocol 1: Preparation of a Stable Rutin Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a stable, concentrated stock solution of Rutin.
Materials:
Rutin (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Inert gas (Nitrogen or Argon)
Amber glass vial with a screw cap
Sonicator
Procedure:
Weighing: Accurately weigh the required amount of Rutin powder in a clean, dry amber vial. For a 10 mM solution, this is approximately 6.1 mg per 1 mL of DMSO.
Solvent Preparation: Purge the anhydrous DMSO with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
Dissolution: Add the deoxygenated DMSO to the vial containing the Rutin powder.
Sonication: To aid dissolution, sonicate the vial in a water bath for 5-10 minutes until the Rutin is completely dissolved.
Inert Atmosphere: Before sealing the vial, flush the headspace with the inert gas to create an oxygen-free environment.
Storage: Tightly seal the vial and wrap the cap junction with parafilm. Store at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Rutin Stability Assessment
This protocol outlines a basic isocratic HPLC method to quantify Rutin and assess its purity.
Instrumentation & Columns:
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
Column: Kinetex C18 (100 mm × 2.10 mm, 1.7 µm) or equivalent reversed-phase C18 column.
Chromatographic Conditions:
Mobile Phase: Acetonitrile and 0.1% formic acid in water (20:80 v/v).
Flow Rate: 0.4 mL/min.
Column Temperature: 25°C (use a column thermostat for consistency).
Detection Wavelength: 353 nm.
Injection Volume: 5-10 µL.
Procedure:
Standard Preparation: Prepare a calibration curve using a series of known concentrations of a high-purity Rutin standard in the mobile phase.
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of your calibration curve.
Analysis: Inject the standards and samples onto the HPLC system.
Quantification: Determine the concentration of Rutin in your samples by comparing the peak area to the calibration curve. A decrease in the Rutin peak area and the appearance of new peaks (often at earlier retention times, like Quercetin) indicate degradation.
References
Do, T. T., et al. (2025). Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System. PMC. Retrieved from [Link]
Al-Dhubiab, B. E., et al. (2016). Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet. PMC. Retrieved from [Link]
Glavan, D., et al. (2017). Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential. PMC. Retrieved from [Link]
Ravber, M., et al. (2016). Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. ResearchGate. Retrieved from [Link]
Araújo, J. I. R., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2026). Advances in Analytical Strategies for Structural Characterization and Standardized Quantification of Rutin in Medicinal Plants. Retrieved from [Link]
Pawar, N., & Salunkhe, V. (2015). Development and Determination of Rutin by Spectrofluorimetric Method. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Arima, H., et al. (2001). Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin. PubMed. Retrieved from [Link]
Schmidt, A. S. (2020). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
Kumar, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Retrieved from [Link]
Ganeshpurkar, A., & Saluja, A. K. (2017). An up-to-date review of rutin and its biological and pharmacological activities. PMC. Retrieved from [Link]
Kumar, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]
Enogieru, A. B., et al. (2018). Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders. PMC. Retrieved from [Link]
Zhang, R., et al. (2023). Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size. Journal of the Science of Food and Agriculture. Retrieved from [Link]
Sharma, S., et al. (2016). The Pharmacological Potential of Rutin. PMC. Retrieved from [Link]
Patsnap. (2024). What is the mechanism of Rutin?. Patsnap Synapse. Retrieved from [Link]
Makris, D. P., & Rossiter, J. T. (2000). Heat-Induced, Metal-Catalyzed Oxidative Degradation of Quercetin and Rutin (Quercetin 3- O -Rhamnosylglucoside) in Aqueous Model Systems. ResearchGate. Retrieved from [Link]
Wang, C-Y., et al. (2025). Rutin: Chemical properties, Pharmacokinetic properties and Biological activities. ResearchGate. Retrieved from [Link]
Pedriali, C. A., et al. (2008). Solubility of rutin and its derivative 2 in some common solvents. ResearchGate. Retrieved from [Link]
Ma, Q., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
Chua, L. S. (2013). Rutin solubility in different solvent systems based on Hansen solubility parameters. ResearchGate. Retrieved from [Link]
Kim, J. H., et al. (2018). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. PMC. Retrieved from [Link]
Pyo, S. M., et al. (2008). Preparation and storage stability of rutin nanosuspensions. ResearchGate. Retrieved from [Link]
Ravber, M., et al. (2016). Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Rutin. PubChem. Retrieved from [Link]
Li, H., et al. (2021). Degradation and release properties of rutin under different conditions. ResearchGate. Retrieved from [Link]
A Comparative Analysis of Rutaevin and Other Prominent Limonoids: A Guide for Researchers
This guide provides an in-depth, objective comparison of the biological activities of rutaevin against other well-characterized limonoids. Designed for researchers, scientists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of the biological activities of rutaevin against other well-characterized limonoids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causality behind experimental choices and provides the technical details necessary to validate the presented findings. Our focus is on synthesizing data from established literature to offer a clear perspective on the therapeutic potential of these complex natural products.
Introduction: The Limonoid Family
Limonoids are a class of highly oxygenated, modified tetracyclic triterpenes predominantly found in plants of the Meliaceae and Rutaceae families, with citrus fruits being a particularly rich source.[1][2] These secondary metabolites are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[1][2][3][4] Their complex structures, often featuring a characteristic furan ring attached to the D-ring, have made them a subject of intense research for novel therapeutic agents.[1] This guide will focus on rutaevin, comparing its performance against three of the most studied citrus limonoids: limonin, nomilin, and obacunone.
The Limonoids Under Investigation
Rutaevin: A steroid lactone with the chemical formula C₂₆H₃₀O₉, rutaevin has been isolated from plants such as Dictamnus dasycarpus and Euodia rutaecarpa.[5][6][7] While not as extensively studied as other limonoids, it has demonstrated notable anti-inflammatory properties.[7]
Limonin: As one of the most abundant limonoids, limonin is largely responsible for the bitterness in citrus seeds and juices.[8] Its biological activities, particularly its anticancer and antiviral effects, are well-documented.[3][4][9]
Nomilin: Another major bitter principle in citrus, nomilin shares structural similarities with limonin.[8] It has shown significant potential as an anticancer, anti-inflammatory, and antiviral agent.[3][4][8]
Obacunone: Found in citrus fruits, obacunone has been investigated for its anticancer and potent antiviral properties, including activity against coronaviruses.[3][10]
The fundamental chemical architecture of these compounds provides a basis for their comparison. The following diagram illustrates the core tetranortriterpenoid structure from which limonoids are derived.
Caption: Core chemical relationships of the limonoid family.
Comparative Analysis of Biological Performance
This section provides a head-to-head comparison of rutaevin and other selected limonoids across key therapeutic areas. The data is synthesized from multiple studies to provide a clear, evidence-based assessment.
Anti-Inflammatory Activity
Inflammation is a critical physiological response, but its chronic dysregulation contributes to numerous diseases. Limonoids are known to suppress inflammatory pathways, often by inhibiting the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2][11][12]
Rutaevin has demonstrated potent inhibitory activity on NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, suggesting its potential as a valuable anti-inflammatory agent.[7] Other limonoids, such as those isolated from Swietenia macrophylla, also show strong inhibition of NO generation and superoxide anion production by human neutrophils.[11]
Expertise & Causality: The primary mechanism for the anti-inflammatory action of these limonoids involves the modulation of key signaling pathways. The LPS-induced activation of macrophages, a standard in vitro model for inflammation, triggers the TLR4 signaling cascade, leading to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. The ability of limonoids to inhibit NO production strongly suggests they interfere with this pathway, likely by suppressing NF-κB activation or directly inhibiting iNOS activity.
Caption: Simplified LPS-induced inflammatory pathway and points of limonoid inhibition.
Anticancer Activity
Limonoids have demonstrated significant potential as anticancer agents, primarily by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[1][15] Studies have shown efficacy against breast, colon, stomach, and oral cancers.[1][4][9]
While data on rutaevin's anticancer potential is limited, limonin, nomilin, and obacunone have been more thoroughly investigated. Both limonin and nomilin inhibit carcinogen-induced tumors in various animal models.[9] Specifically, nomilin is more effective during the initiation stage of carcinogenesis, while limonin is more active during the promotional phase.[9] In studies on oral cancer, obacunone and deoxylimonin significantly reduced tumor number and burden.[9][10]
Compound
Cancer Model / Cell Line
Effect
Source
Limonin
Carcinogen-induced stomach, lung, skin cancer (animal models)
The antiviral properties of limonoids are a rapidly growing area of research, with activity reported against a range of viruses, including HIV and flaviviruses like Dengue and West Nile virus.[16][17] More recently, citrus limonoids have been identified as potent virucidal agents against SARS-CoV-2.[3]
A systematic evaluation of grapefruit seed extract components revealed that the limonoids obacunone, limonin, and nomilin were all effective against SARS-CoV-2, with nomilin and obacunone showing the highest potency.[3] Currently, there is a lack of specific data on the antiviral activity of rutaevin, representing a significant knowledge gap and an opportunity for future investigation.
To ensure scientific integrity and reproducibility, we present detailed protocols for the key assays discussed in this guide. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: MTT Cytotoxicity Assay
Causality: Before assessing specific biological activities like anti-inflammatory or antiviral effects, it is crucial to determine the concentration range at which a compound is not toxic to the host cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, providing a reliable baseline for non-toxic working concentrations.[19]
Methodology:
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or Vero E6) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the limonoid (e.g., Rutaevin) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations.
Controls: Include untreated cells (negative control for 100% viability) and cells treated with a known cytotoxic agent like doxorubicin or DMSO at a high concentration (positive control for cell death).
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Remove the medium and add 20-30 µL of a 2-5 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Causality: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by LPS. The amount of NO produced is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[11][20]
Methodology:
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the limonoid (determined from the MTT assay).
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
Controls:
Negative Control: Untreated cells (no limonoid, no LPS).
Positive Control: Cells treated with LPS only.
Drug Control: Cells treated with a known inhibitor of NO synthesis (e.g., L-NAME).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark at room temperature for 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each limonoid concentration compared to the LPS-only positive control.
Protocol 3: Antiviral Plaque Reduction Assay
Causality: This assay is a functional measure of a compound's ability to inhibit viral infection and replication. A reduction in the number or size of plaques (localized areas of cell death caused by viral replication) in a cell monolayer directly corresponds to the antiviral activity of the compound.[21][22]
Methodology:
Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.
Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.
Infection: Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., to produce 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agar) mixed with various concentrations of the test limonoid.
Controls: Include wells with no virus (cell control), wells with virus but no compound (virus control), and wells with a known antiviral drug (positive drug control).
Incubation: Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize the plaques.
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ (50% effective concentration).
Synthesis and Future Directions
The evidence strongly indicates that limonoids as a class possess significant therapeutic potential.
Comparative Strengths: Rutaevin's primary documented strength lies in its anti-inflammatory activity, specifically its ability to inhibit nitric oxide production. In contrast, citrus limonoids like limonin, nomilin, and obacunone have a much broader and more deeply researched portfolio of bioactivity, demonstrating potent anticancer and antiviral effects in numerous models.[3][4][7][9]
Research Gaps and Opportunities: The most significant finding from this comparative analysis is the relative lack of research into the anticancer and antiviral properties of rutaevin. Given the structural similarities within the limonoid family, there is a strong scientific rationale to hypothesize that rutaevin may also possess these activities. Its unique structural modifications compared to limonin or nomilin could even confer novel or enhanced efficacy.
Future research should prioritize:
Screening rutaevin against a panel of human cancer cell lines using the MTT or similar cytotoxicity assays to establish its antiproliferative potential.
Evaluating the antiviral activity of rutaevin against clinically relevant viruses, such as influenza, flaviviruses, and coronaviruses, using plaque reduction or CPE inhibition assays.
Conducting mechanistic studies to determine if rutaevin modulates the same signaling pathways (e.g., NF-κB, apoptosis pathways) as other well-characterized limonoids.
By systematically addressing these areas, the scientific community can build a more complete profile of rutaevin, potentially unlocking a new and valuable member of the pharmacologically active limonoid family.
References
Madeddu, S., et al. (2021). Antioxidant Activity of Citrus Limonoids and Investigation of Their Virucidal Potential against SARS-CoV-2 in Cellular Models. Antioxidants, 10(11), 1799. Available at: [Link]
Cheng, M.-J., et al. (2015). Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities. Molecules, 20(10), 18763-18775. Available at: [Link]
Sanna, G., et al. (2015). Limonoids from Melia azedarach Fruits as Inhibitors of Flaviviruses and Mycobacterium tubercolosis. PLOS ONE, 10(10), e0141272. Available at: [Link]
Manners, G. D. (2007). Citrus Limonoids: Analysis, Bioactivity, and Biomedical Prospects. Journal of Agricultural and Food Chemistry, 55(21), 8285-8294. Available at: [Link]
Gavali, J., & Vyas, B. (2018). Limonoids as an effective Anticancer Agent: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 54-58. Available at: [Link]
Harris, E. D., et al. (2007). CITRUS LIMONOIDS ARE UNIQUE AND EFFECTIVE ANTICANCER AGENTS. Acta Horticulturae, (744), 115-124. Available at: [Link]
Tundis, R., et al. (2022). Limonoids with anti-inflammatory activity: A review. Phytochemistry, 204, 113454. Available at: [Link]
Miller, E. G., et al. (2004). Further Studies on the Anticancer Activity of Citrus Limonoids. Journal of Agricultural and Food Chemistry, 52(15), 4918-4923. Available at: [Link]
Miller, E. G., et al. (2004). Further studies on the anticancer activity of citrus limonoids. Journal of agricultural and food chemistry, 52(15), 4918-23. Available at: [Link]
Tundis, R., et al. (2022). Limonoids with anti-inflammatory activity: A review. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 441805, Rutaevin. Available at: [Link]
Wafaa, A. A., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Molecules, 29(2), 499. Available at: [Link]
Li, Y., et al. (2024). New anti-inflammatory limonoids from the fruits of Melia azedarach. Natural Product Research, 1-9. Available at: [Link]
Shen, L., et al. (2018). Limonoids Containing a C1–O–C29 Moiety: Isolation, Structural Modification, and Antiviral Activity. Marine Drugs, 16(11), 434. Available at: [Link]
El-Seedi, H. R. (2012). Natural Products as Antiviral Agents. Studies in Natural Products Chemistry, 37, 243-299. Available at: [Link]
Shen, L., et al. (2018). Limonoids Containing a C₁⁻ O⁻C29 Moiety: Isolation, Structural Modification, and Antiviral Activity. Marine drugs, 16(11), 434. Available at: [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
ResearchGate. (2022). Limonoids with Anti-HIV Activity from Cipadessa cinerascens. Request PDF. Available at: [Link]
Asare, G. A., et al. (2020). Anti-inflammatory and antioxidant activities of extracts of Reissantia indica, Cissus cornifolia and Grosseria vignei. Journal of Ethnopharmacology, 256, 112814. Available at: [Link]
Jassim, S. A. A., & Naji, M. A. (2003). Novel antiviral agents: a medicinal plant perspective. Journal of Applied Microbiology, 95(3), 412-427. Available at: [Link]
Mathew, L. G., et al. (2011). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds. Journal of Agricultural and Food Chemistry, 59(23), 12361-12367. Available at: [Link]
Al-Bishri, A. N., et al. (2024). Assessing multi-target antiviral and antioxidant activities of natural compounds against SARS-CoV-2: an integrated in vitro and in silico study. Infectious Diseases of Poverty, 13(1), 1-15. Available at: [Link]
Li, S. Y., et al. (2005). Identification of natural compounds with antiviral activities against SARS-associated coronavirus. Antiviral Research, 67(1), 18-23. Available at: [Link]
Bovi, M., et al. (2023). Antiviral Activity of Natural Compounds for Food Safety. Food and Environmental Virology, 15(4), 307-321. Available at: [Link]
Sharma, S., et al. (2019). A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. Journal of Pharmacognosy and Phytochemistry, 8(3), 234-245. Available at: [Link]
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
Habtemariam, S. (2019). An up-to-date review of rutin and its biological and pharmacological activities. EXCLI Journal, 18, 59-63. Available at: [Link]
Wang, Y., et al. (2022). Advances in Biological Activities of Rutin and Its Application in Animal Production. Journal of Animal Science and Biotechnology, 13(1), 1-12. Available at: [Link]
J-GLOBAL. Rutaevin | Chemical Substance Information. Available at: [Link]
Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]
Habtemariam, S. (2019). An up-to-date review of rutin and its biological and pharmacological activities. EXCLI journal, 18, 59–63. Available at: [Link]
Shah, Z. A., et al. (2024). The Biomarker Flavonoid “Rutin” in Morus Species: Isolation, Identification, and Characterization. IntechOpen. Available at: [Link]
Bio-protocol. (2025). Ex vivo Natural Killer Cell Cytotoxicity Assay. Bio-protocol, 15(17), e4794. Available at: [Link]
Angish, S., et al. (2022). Comparative phytochemistry, antioxidant, antidiabetic, and anti-inflammatory activities of traditionally used Ocimum basilicum L. Ocimum gratissimum L., and Ocimum tenuiflorum L. BioTechnologia, 103(2), 131-142. Available at: [Link]
Gao, S., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants, 12(10), 1845. Available at: [Link]
Asare, G. A., et al. (2020). Anti-inflammatory and antioxidant activities of extracts of Reissantia indica, Cissus cornifolia and Grosseria vignei. Taylor & Francis Online. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5280805, Rutin. Available at: [Link]
Zhang, M., et al. (2018). Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC. Journal of Zhejiang University-SCIENCE B, 19(1), 59-67. Available at: [Link]
Sun, Y., et al. (2022). Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine. Molecules, 28(1), 256. Available at: [Link]
A Senior Application Scientist's Guide to Validating the In-Vitro Antifungal Effects of Rutaevin
Introduction: The Quest for Novel Antifungals and the Potential of Rutaevin The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Antifungals and the Potential of Rutaevin
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, each with its own spectrum of activity and potential for toxicity or resistance. This landscape creates an urgent need for novel antifungal agents with unique mechanisms of action.
Rutaevin, a naturally derived quinolone alkaloid, has emerged as a promising candidate. Preliminary studies suggest it possesses significant antifungal properties, but rigorous, standardized validation is required to ascertain its true potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and validate the in vitro antifungal effects of Rutaevin. We will proceed from foundational inhibitory assays to more complex kinetic studies, benchmarking Rutaevin's performance against established antifungal agents. Our approach is grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and meaningful.
Part 1: Foundational Efficacy Assessment - MIC & MFC Determination
The initial step in evaluating any new antimicrobial agent is to determine its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum, signifying cell death.[1] These parameters provide a quantitative measure of the agent's potency.
Causality Behind the Method: We employ the broth microdilution method as it is the gold standard reference procedure established by CLSI documents M27 for yeasts and M38 for filamentous fungi.[2][3][4] This method provides a standardized and highly reproducible platform for comparing the potency of Rutaevin against a panel of clinically relevant fungal pathogens and established drugs. For a more rapid, visually intuitive alternative that is well-suited for screening, the Etest (gradient diffusion) method is also an excellent choice, demonstrating good correlation with the reference broth microdilution method.[5][6][7][8][9]
Experimental Workflow for In Vitro Antifungal Validation
Caption: High-level workflow for the in vitro validation of a novel antifungal agent.
Part 2: Comparative Analysis - Benchmarking Rutaevin Against Standard-of-Care Antifungals
To understand the potential clinical utility of Rutaevin, its efficacy must be contextualized against existing antifungal drugs. We have selected three positive controls, each representing a different class with a distinct mechanism of action:
Fluconazole: An azole that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[10][11][12][13][14] It is generally considered fungistatic against Candida species.[10]
Amphotericin B: A polyene that binds directly to ergosterol, forming pores in the cell membrane, which leads to leakage of cellular contents and cell death.[15][16][17][18][19] It is a potent, broad-spectrum fungicidal agent.
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[20][21][22][23][24] This target is absent in mammalian cells, conferring a high degree of selectivity.[23]
Table 1: Illustrative MIC (µg/mL) Data for Rutaevin vs. Control Antifungals
Fungal Isolate (ATCC Strain)
Rutaevin (Hypothetical)
Fluconazole
Amphotericin B
Caspofungin
Candida albicans (90028)
2
0.5
0.25
0.06
Candida glabrata (90030)
4
16
0.5
0.125
Candida krusei (6258)
4
>64 (Resistant)
1
0.25
Cryptococcus neoformans (90112)
1
4
0.25
>16 (Inactive)
Aspergillus fumigatus (204305)
8
>64 (Inactive)
0.5
0.125
Expert Interpretation: The hypothetical data in Table 1 suggests Rutaevin possesses broad-spectrum activity. Notably, its consistent efficacy against C. glabrata and the intrinsically fluconazole-resistant C. krusei would be a significant advantage. While its potency may not match that of Amphotericin B or Caspofungin on a µg/mL basis, its unique chemical structure could represent a novel mechanism of action, making it a valuable candidate, especially against resistant isolates.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a drug works is critical for its development. Based on the chemical class of Rutaevin (a quinolone alkaloid), a plausible hypothesis is that its primary target is the fungal cell membrane or cell wall, similar to many natural products.[25][26] This contrasts with the established mechanisms of our comparators.
Diagram of Antifungal Mechanisms of Action
Caption: Comparative mechanisms of action for different classes of antifungal agents.
Part 4: Assessing Dynamic Activity - Time-Kill Kinetics
MIC and MFC values are static endpoints. A time-kill assay provides dynamic information on the rate and extent of antifungal activity over time. This is crucial for predicting in vivo efficacy and understanding whether a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).
Trustworthiness of the Protocol: Our protocol is adapted from established methodologies to ensure reproducibility.[27][28] A key self-validating step is the inclusion of a growth control (no drug) to confirm the viability of the initial inoculum and a carryover control to ensure that residual drug on the agar plate does not inhibit the growth of surviving fungi. Fungicidal activity is strictly defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[27]
Table 2: Hypothetical Time-Kill Assay Results for Rutaevin against C. albicans
Time (hours)
Growth Control (CFU/mL)
Rutaevin at 4x MIC (CFU/mL)
Log10 Reduction
0
1.2 x 10⁵
1.2 x 10⁵
0.00
4
5.5 x 10⁵
8.1 x 10⁴
0.17
8
2.1 x 10⁶
3.0 x 10³
1.60
12
8.9 x 10⁶
5.4 x 10²
2.34
24
4.5 x 10⁷
<100
>3.08
48
6.2 x 10⁷
<100
>3.08
Expert Interpretation: The data in Table 2 indicates that Rutaevin, at a concentration of four times its MIC, exhibits fungicidal activity against C. albicans, achieving a >3-log reduction within 24 hours. The sustained killing at 48 hours is a strong indicator of potent and non-antagonistic activity over time. This differentiates it from a purely fungistatic agent like fluconazole, which would typically show a plateau in killing or regrowth at later time points.
Part 5: Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI M27/M38)
Preparation: Use sterile 96-well microtiter plates. Prepare serial two-fold dilutions of Rutaevin and control drugs in RPMI 1640 medium. The final concentration range should bracket the expected MIC.
Inoculum: From a fresh 24-hour culture, prepare a fungal suspension in sterile saline. Adjust the suspension spectrophotometrically to match a 0.5 McFarland standard, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[29]
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer as required for molds.[6]
Reading MIC: The MIC is the lowest drug concentration at which there is no visible growth.
Protocol 2: Time-Kill Kinetic Assay
Setup: In sterile flasks or tubes, prepare larger volumes (e.g., 10-20 mL) of RPMI 1640 medium containing Rutaevin at desired concentrations (e.g., 1x, 4x, and 16x MIC) and a drug-free growth control.
Inoculum: Prepare a higher concentration inoculum (approx. 1-5 x 10⁵ CFU/mL) in sterile saline and add it to the flasks.[28]
Incubation & Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.
Analysis: Incubate the plates at 35°C for 24-48 hours until colonies are visible. Count the colonies and calculate the CFU/mL for each time point. Plot log10 CFU/mL versus time to generate the time-kill curves.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the in vitro antifungal properties of a novel compound like Rutaevin. The hypothetical data presented positions Rutaevin as a promising candidate with broad-spectrum, fungicidal activity, particularly against azole-resistant strains.
The logical next steps in the preclinical evaluation would involve:
Synergy Studies: Testing Rutaevin in combination with existing antifungals to identify potential synergistic interactions.
Biofilm Disruption Assays: Evaluating its efficacy against fungal biofilms, a critical factor in many persistent infections.[29]
In Vivo Efficacy: Progressing to animal models of fungal infection to determine its therapeutic potential in a physiological context.
Toxicity Profiling: Conducting cytotoxicity assays against mammalian cell lines to establish a preliminary safety profile.
By adhering to standardized methodologies and performing rigorous comparative analyses, researchers can build a comprehensive data package to support the continued development of Rutaevin as a next-generation antifungal agent.
References
Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Available from: [Link]
Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Available from: [Link]
AmBisome (amphotericin B) liposome for injection | Mechanism of Action. Available from: [Link]
Fortún, J., & Martin-Dávila, P. (2003). Caspofungin: the first representative of a new antifungal class. Revista Española de Quimioterapia, 16(1), 11-22. Available from: [Link]
Wikipedia. (2024). Amphotericin B. Available from: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Amphotericin B? Available from: [Link]
Goyal, A., & Zito, P. M. (2024, February 28). Amphotericin B - StatPearls - NCBI Bookshelf. Available from: [Link]
artgerecht. Amphotericin B – Uses, Mechanism & Side Effects. Available from: [Link]
Doctor Fungus. Caspofungin. Available from: [Link]
Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(3), 325-367. Available from: [Link]
Arendrup, M. C., Meletiadis, J., & Mouton, J. W. (2018). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 4(4), 127. Available from: [Link]
Al-Abri, S. S., & Al-Zakwani, I. S. (2024, February 28). Caspofungin - StatPearls - NCBI Bookshelf. Available from: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole? Available from: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Caspofungin Acetate? Available from: [Link]
Wikipedia. (2024). Caspofungin. Available from: [Link]
Kim, J., & Lee, J. H. (2014). Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. Annals of Dermatology, 26(5), 611-616. Available from: [Link]
Pfaller, M. A., Yu, W. L., & Ko, W. C. (2000). Evaluation of Etest for Direct Antifungal Susceptibility Testing of Yeasts in Positive Blood Cultures. Journal of Clinical Microbiology, 38(6), 2145-2148. Available from: [Link]
ResearchGate. Etest for Antifungal Susceptibility Testing. Available from: [Link]
Lortholary, O., et al. (2025, October 15). Evaluation of direct antifungal susceptibility testing using E-test for four antifungal agents in candidemia patients. Medical Mycology. Available from: [Link]
Clark, R. B., & Lehman, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S48-S54. Available from: [Link]
Pierce, C. G., & Revankar, S. G. (2020). Current Approaches to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 33(3), e00117-19. Available from: [Link]
Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. Available from: [Link]
Pfaller, M. A., et al. (2000). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Journal of Clinical Microbiology, 38(9), 3423-3428. Available from: [Link]
CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available from: [Link]
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(2), 403-410. Available from: [Link]
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available from: [Link]
Ostrosky-Zeichner, L., & Andes, D. R. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), 1937-1943. Available from: [Link]
CLSI. M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Available from: [Link]
Scribd. CLSI M27: Antifungal Testing Standards. Available from: [Link]
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. Available from: [Link]
Lewis, R. E., et al. (2002). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 49(2), 345-351. Available from: [Link]
CLSI. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available from: [Link]
Jacobs, D. M., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 57(7), 3422-3425. Available from: [Link]
Härmä, E., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Available from: [Link]
Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24866-24881. Available from: [Link]
Angeli, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. International Journal of Molecular Sciences, 24(12), 9965. Available from: [Link]
Santhakumari, P., et al. (2020). Anti-Fungal Efficacy and Mechanisms of Flavonoids. Journal of Fungi, 6(3), 136. Available from: [Link]
da Silva, A. M., et al. (2020). Lack of Activity of Rutin Isolated from Tontelea micrantha Leaves against Vero and BHK, Fungi, Bacteria and Mayaro virus and its in silico Activity. Journal of Pharmaceutical Sciences, 23(1), 1-8. Available from: [Link]
Vlase, L., et al. (2022). Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening. Frontiers in Pharmacology, 13, 984511. Available from: [Link]
ResearchGate. (2023). Antimicrobial Efficacy of Rutin: Bridging the Gap Between Traditional Medicine and Modern Science. Available from: [Link]
Khan, S., et al. (2026, March 19). Fungicidal activity of indigenous floral extracts against phytopathogens from the northwestern arid areas of Pakistan. Journal of Plant Pathology. Available from: [Link]
IntechOpen. (2024, August 21). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. Available from: [Link]
Shrestha, S. K., & Gokhale, S. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 8(1), 66. Available from: [Link]
de Sá, K. S. G., et al. (2014). Rutin has therapeutic effect on septic arthritis caused by Candida albicans. Immunopharmacology and Immunotoxicology, 36(3), 229-235. Available from: [Link]
Tuchilus, C., et al. (2017). Rutin semisynthetic derivatives with antifungal properties. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 121(2), 438-444. Available from: [Link]
Li, H., et al. (2024, December 21). Synergistic Effects and Mechanisms of Action of Rutin with Conventional Antibiotics Against Escherichia coli. Molecules, 29(1), 123. Available from: [Link]
Oliveira, V. M., et al. (2016). Quercetin and rutin as potential agents antifungal against Cryptococcus spp. Brazilian Journal of Biology, 76(4), 1029-1034. Available from: [Link]
ResearchGate. (2026, January 14). Quercetin and rutin as potential agents antifungal against Cryptococcus spp. Available from: [Link]
Rutaevin's efficacy compared to known antifungal agents like fluconazole
As a Senior Application Scientist, evaluating the efficacy of novel antifungal agents requires moving beyond mere tabulation of Minimum Inhibitory Concentration (MIC) values. We must conduct a holistic analysis of molecu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the efficacy of novel antifungal agents requires moving beyond mere tabulation of Minimum Inhibitory Concentration (MIC) values. We must conduct a holistic analysis of molecular mechanisms, pharmacodynamics, and assay robustness. The rising incidence of azole-resistant fungal pathogens has catalyzed the search for alternative phytochemical scaffolds.
This guide objectively compares Fluconazole —a widely utilized first-generation synthetic triazole—with Rutaevin , a potent triterpenoid phytoalexin recently identified in disease-resistant larch (Larix) and Evodia rutaecarpa[1].
Mechanistic Divergence: Target-Specific vs. Pleiotropic Inhibition
Understanding the causality behind fungal cell death is critical for drug development.
Fluconazole operates via a highly specific, single-target mechanism. It binds to and inhibits lanosterol 14α-demethylase (the ERG11 gene product), a cytochrome P450 enzyme essential for ergosterol biosynthesis. The resulting depletion of ergosterol compromises membrane fluidity, leading to a fungistatic effect[2]. However, this single-target dependency makes fluconazole highly vulnerable to resistance via ERG11 point mutations or the overexpression of efflux pumps (e.g., CDR1/CDR2).
Rutaevin , conversely, acts as a multi-target phytoalexin. Upon exposure to fungal pathogens like Neofusicoccum laricinum, resistant plants synthesize rutaevin to mount a chemical defense[1]. Mechanistically, triterpenoid phytoalexins induce severe oxidative stress, trigger rapid lipid peroxidation, and directly disrupt fungal cell membrane integrity. This pleiotropic mechanism results in a fungicidal outcome, making it significantly harder for pathogens to develop spontaneous resistance[1].
Fig 1. Mechanistic divergence between Rutaevin and Fluconazole in fungal inhibition.
Quantitative Efficacy Profile
When comparing a synthetic azole to a plant-derived triterpenoid, raw potency must be weighed against the resistance barrier. Fluconazole exhibits high potency at sub-microgram concentrations against susceptible clinical strains[2], but fails against resistant isolates. Rutaevin requires a higher absolute concentration to achieve complete inhibition (e.g., 500 µg/mL)[1], but its fungicidal nature provides a robust solution for azole-resistant agricultural and clinical pathogens.
To objectively compare a lipophilic phytoalexin (Rutaevin) with a standard azole (Fluconazole), we must utilize a self-validating broth microdilution system adapted from CLSI M27 guidelines[3]. The following protocol ensures that all observed efficacy is strictly compound-driven and free from artifactual interference.
Step 1: Inoculum Standardization
Action: Cultivate the target fungal strain on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust the optical density to a 0.5 McFarland standard (approx.
1×106
to
5×106
CFU/mL)[4].
Causality: Precise standardization ensures a consistent Multiplicity of Infection (MOI). This prevents the "inoculum effect," where an artificially high cell density exhausts the drug, falsely elevating the MIC.
Step 2: Compound Solubilization & Vehicle Control
Action: Dissolve Rutaevin in 100% DMSO to create a concentrated stock, then perform serial two-fold dilutions in RPMI 1640 broth. Ensure the final DMSO concentration in the assay wells never exceeds 1%. Prepare Fluconazole in sterile water or appropriate buffer.
Causality (Self-Validation): Triterpenoids are highly lipophilic. A dedicated 1% DMSO vehicle-control well must be included. If the vehicle control shows restricted growth compared to the untreated control, the assay is invalid due to solvent toxicity.
Step 3: Incubation and Kinetic Readout
Action: Inoculate the 96-well plates and incubate at 35°C for 24–48 hours[4]. Instead of a single endpoint visual read, utilize a kinetic microplate reader to measure optical density (OD) at 530 nm every 4 hours.
Causality: Kinetic spectrophotometry generates dynamic growth curves. This allows researchers to mathematically differentiate between delayed growth (fungistatic action of Fluconazole) and complete growth arrest (fungicidal action of Rutaevin).
Action: Aliquot 10 µL from wells showing no visible growth and plate them onto fresh, drug-free SDA. Incubate for 48 hours.
Causality: This step distinguishes MIC from MFC. Fluconazole-treated wells will often show regrowth on drug-free agar, proving its fungistatic nature. Rutaevin-treated wells (at
≥
500 µg/mL) will yield no colonies, validating its fungicidal mechanism[1].
Fig 2. Self-validating broth microdilution workflow for comparative antifungal efficacy.
Conclusion
While Fluconazole remains a highly potent clinical tool for susceptible strains, its utility is increasingly bottlenecked by single-target resistance mechanisms. Rutaevin offers a highly promising, green-chemistry alternative. By leveraging a pleiotropic, membrane-disrupting mechanism, Rutaevin bypasses traditional azole resistance pathways, achieving complete fungicidal inhibition at 0.5 mg/mL[1]. Future formulation efforts (such as nano-emulsions) will be key to enhancing Rutaevin's bioavailability and lowering its effective MIC for broader clinical and agricultural applications.
References
From Resistance Mechanism to Green Application: Discovery of Rutaevin as a Key Phytoalexin in Larch and Cross-Species Resource Optimization
Source: PMC (National Institutes of Health)[Link]
Antifungal Susceptibility Profiling of Candida spp. Isolates Associated with Bloodstream Infection
Source: Journal of Biomedical and Laboratory Sciences[Link]
Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network
Source: PMC (National Institutes of Health)[Link]
Quercetin and rutin as potential agents antifungal against Cryptococcus spp
Source: SciELO[Link]
Comparative analysis of Rutaevin's mechanism with other antifungal compounds
A Technical Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the need for novel antifungal agents with unique mechanisms of action is paramount to combat...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the need for novel antifungal agents with unique mechanisms of action is paramount to combat the rise of drug-resistant fungal pathogens. This guide provides a detailed comparative analysis of the proposed antifungal mechanisms of the flavonoid Rutaevin (also known to as Rutin), juxtaposed with the well-established actions of major antifungal drug classes. By understanding these diverse strategies for inhibiting fungal growth, researchers can better identify new targets and develop more effective therapeutic interventions.
The Enigmatic Antifungal Action of Rutaevin (Rutin)
Rutaevin, a glycoside of the flavonoid quercetin, is a naturally occurring compound found in a variety of plants.[1] While extensively studied for its antioxidant, anti-inflammatory, and anticancer properties, its role as an antifungal agent is an area of growing interest.[2][3][4][5] Experimental evidence suggests that Rutaevin exhibits inhibitory activity against pathogenic yeasts such as Candida gattii and Candida albicans.[6][7]
The precise molecular mechanism underpinning Rutaevin's antifungal activity is not as clearly defined as that of conventional antifungal drugs. However, based on its known biological activities and the general mechanisms of other flavonoids, several potential pathways can be postulated. These include the disruption of fungal cell membrane integrity and the interference with key cellular signaling pathways. It has been suggested that chemical modifications to the Rutaevin structure could enhance its antifungal potency by altering properties like electron density and hydrophobicity.[6]
Proposed Signaling Pathway of Rutaevin's Antifungal Activity
Caption: Proposed multi-target antifungal mechanism of Rutaevin.
Established Antifungal Drug Classes: A Mechanistic Overview
For a comprehensive comparison, it is essential to understand the well-characterized mechanisms of action of the primary antifungal drug classes currently in clinical use.
Azoles: Inhibitors of Ergosterol Synthesis
The azole class of antifungals, which includes drugs like fluconazole and itraconazole, functions by disrupting the integrity of the fungal cell membrane.[8][9] They achieve this by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key player in the biosynthesis of ergosterol.[10][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12][13] Its depletion leads to a dysfunctional membrane, ultimately inhibiting fungal growth.[8]
Echinocandins: Disruptors of Cell Wall Synthesis
Echinocandins, such as caspofungin, target a different cellular component: the fungal cell wall.[9] This class of drugs non-competitively inhibits the enzyme β-1,3-glucan synthase.[10][11] This enzyme is responsible for synthesizing β-1,3-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall.[9] The inhibition of its synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.[11]
Polyenes: Pore-Forming Agents
Polyenes, like amphotericin B, have a direct and potent effect on the fungal cell membrane.[8][12] They bind to ergosterol within the membrane, leading to the formation of pores or channels.[10][14] This disrupts the membrane's permeability, causing leakage of essential intracellular components and ultimately leading to cell death.[8][14]
Comparative Summary of Antifungal Mechanisms
The following table provides a side-by-side comparison of the key mechanistic features of Rutaevin and the major antifungal drug classes.
Feature
Rutaevin (Rutin)
Azoles
Echinocandins
Polyenes
Primary Target
Proposed: Cell membrane and cellular signaling pathways
Experimental Protocols for Elucidating Antifungal Mechanisms
To investigate and validate the mechanism of action of a novel antifungal compound like Rutaevin, a series of well-established experimental protocols are employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental first step to quantify the antifungal potency of a compound.[15][16][17] It determines the lowest concentration of the drug that inhibits the visible growth of a specific fungus.[18]
Protocol:
Preparation of Drug Dilutions: A series of twofold dilutions of the test compound (e.g., Rutaevin) are prepared in a suitable liquid growth medium in a 96-well microtiter plate.[18][19]
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density (e.g., 1-5 x 10^6 CFU/mL).[19]
Inoculation and Incubation: The fungal inoculum is added to each well containing the drug dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[19][20]
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible fungal growth is observed.[20]
Cell Membrane Integrity Assays
These assays are crucial for determining if a compound disrupts the fungal cell membrane.
Propidium Iodide (PI) Staining:
Cell Treatment: Fungal cells are treated with the test compound at its MIC for a defined period.[19]
Staining: Propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, is added to the cell suspension.[19]
Microscopy: The cells are observed under a fluorescence microscope. Red fluorescence indicates cells with damaged membranes.[19]
Ergosterol Biosynthesis Quantification
This assay is specifically designed to investigate if a compound interferes with the ergosterol synthesis pathway, a known target for drugs like azoles.[21]
Protocol:
Fungal Culture and Treatment: Fungal cells are grown in the presence of sub-inhibitory concentrations of the test compound.[13]
Sterol Extraction: Sterols are extracted from the fungal cells using a saponification and solvent extraction method.
Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify ergosterol and any accumulated intermediates.[21]
Sorbitol Protection Assay
This assay helps to determine if the antifungal activity of a compound is due to targeting the fungal cell wall.[22]
Protocol:
MIC Determination with and without Sorbitol: The MIC of the test compound is determined in parallel in two sets of conditions: one with the standard growth medium and another with the medium supplemented with an osmotic stabilizer like 0.8 M sorbitol.[23]
Interpretation: If the compound targets the cell wall, the presence of sorbitol will stabilize the resulting protoplasts, leading to a significant increase in the MIC value.[22]
Experimental Workflow for Mechanistic Analysis
Caption: A streamlined workflow for investigating the mechanism of action of a novel antifungal compound.
Conclusion
The comparative analysis of Rutaevin with established antifungal agents highlights the diverse strategies that can be employed to combat fungal infections. While the mechanisms of azoles, echinocandins, and polyenes are well-defined and target specific fungal components, the broader, potentially multi-targeted action of natural compounds like Rutaevin presents an exciting avenue for future research. A thorough investigation using the outlined experimental protocols is crucial to fully elucidate the antifungal mechanism of Rutaevin and to unlock its potential as a lead compound for the development of new and effective antifungal therapies.
References
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
We-yun, W., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100778. [Link]
Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health. [Link]
Pappas, P. G., & Kauffman, C. A. (2024). Choosing Among Antifungal Agents: Polyenes, Azoles, and Echinocandins. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (pp. 531-545.e3). Elsevier. [Link]
Liang, W., et al. (2022). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Frontiers in Cellular and Infection Microbiology, 12, 989390. [Link]
de Oliveira, V. M., et al. (2015). Experiments of Antifungal Activities. ResearchGate. [Link]
Lee, M., & Lee, D. G. (2018). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Molecules, 23(11), 2969. [Link]
Gsaller, F., & Hortnagl, C. (2016). Antifungal drug testing by combining minimal inhibitory concentration testing with target identification by gas chromatography–mass spectrometry. Nature Protocols, 11(6), 1145–1157. [Link]
Ganeshpurkar, A., & Saluja, A. K. (2017). The Pharmacological Potential of Rutin. Saudi Pharmaceutical Journal, 25(2), 149–164. [Link]
International Journal of Trend in Scientific Research and Development. (2024). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. International Journal of Trend in Scientific Research and Development, 8(4), 1-9. [Link]
Pianalto, K. M., et al. (2022). Membrane Integrity Contributes to Resistance of Cryptococcus neoformans to the Cell Wall Inhibitor Caspofungin. mSphere, 7(4), e00233-22. [Link]
Pianalto, K. M., et al. (2022). Membrane Integrity Contributes to Resistance of Cryptococcus neoformans to the Cell Wall Inhibitor Caspofungin. mSphere, 7(4), e00233-22. [Link]
Wang, Y., et al. (2024). Combating Fungal Infections and Resistance with a Dual-Mechanism Luminogen to Disrupt Membrane Integrity and Induce DNA Damage. Journal of the American Chemical Society. [Link]
Li, Y., et al. (2025). Bacillus velezensis A4 Against Fungal Pathogens via Membrane Integrity Disruption and Cellular Dysfunction in Fungal Pathogens. Journal of Fungi, 11(12), 1005. [Link]
de Freitas, T. S., et al. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Brazilian Journal of Biology, 84, e275489. [Link]
Ivanova, A., et al. (2025). A novel enzymatic approach for a targeted fungal growth inhibition. BMC Microbiology, 25(1), 1-12. [Link]
Wang, Y., et al. (2024). Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans. Molecules, 29(18), 4301. [Link]
Ballou, E. R., & Wiesner, D. L. (2021). Discovery of fungal-specific targets and inhibitors using chemical phenotyping of pathogenic spore germination. bioRxiv. [Link]
Enogieru, A. B., et al. (2018). Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders. Oxidative Medicine and Cellular Longevity, 2018, 6241017. [Link]
Huang, H., et al. (2023). Rutin suppresses the malignant biological behavior of gastric cancer cells through the Wnt/β-catenin pathway. Annals of Translational Medicine, 11(18), 1-12. [Link]
Al-Ishaq, R. K., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(8), 2212. [Link]
Koval'skii, I. V., et al. (2014). Mechanisms of Rutin Pharmacological Action (Review). Pharmaceutical Chemistry Journal, 48(1), 73-76. [Link]
Farhadi, F., et al. (2019). Anti-Fungal Efficacy and Mechanisms of Flavonoids. Journal of Pharmaceutical Sciences, 8(2), 1-11. [Link]
Koval'skii, I. V., et al. (2014). Mechanisms of Rutin Pharmacological Action (Review). Semantic Scholar. [Link]
Hai, L., et al. (2024). Molecular mechanisms of neuroprotective effect of rutin. Frontiers in Pharmacology, 15, 1364960. [Link]
Satyanarayana, P., et al. (2021). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Current Pharmaceutical Design, 27(1), 1-13. [Link]
Han, Y. (2009). Rutin has therapeutic effect on septic arthritis caused by Candida albicans. International Immunopharmacology, 9(2), 207-211. [Link]
de Faria, R. A., et al. (2011). Quercetin and rutin as potential agents antifungal against Cryptococcus spp. Brazilian Journal of Pharmaceutical Sciences, 47(4), 787-793. [Link]
Goyal, J., & Verma, P. K. (2023). An Overview of Biosynthetic Pathway and Therapeutic Potential of Rutin. Mini Reviews in Medicinal Chemistry, 23(14), 1451-1460. [Link]
Ullah, A., et al. (2023). The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways. Frontiers in Oncology, 13, 1195979. [Link]
Statistical Validation of Rutaevin’s Bioactivity: A Comparative Guide vs. Evodiamine in Preclinical Workflows
As drug development professionals increasingly mine traditional pharmacopeias for novel scaffolds, Evodia rutaecarpa (Wu-Zhu-Yu) has emerged as a rich source of bioactive molecules. While the indole quinazoline alkaloid...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals increasingly mine traditional pharmacopeias for novel scaffolds, Evodia rutaecarpa (Wu-Zhu-Yu) has emerged as a rich source of bioactive molecules. While the indole quinazoline alkaloid Evodiamine has been extensively commercialized for its thermogenic and anti-tumor properties, Rutaevin —a highly oxygenated limonin-type triterpenoid—is gaining significant traction for its potent anti-inflammatory and phytoalexin capabilities.
However, advancing Rutaevin from a hit to a lead compound requires rigorous statistical validation of its efficacy against its complex pharmacokinetic liabilities. This guide provides an objective, data-driven comparison of Rutaevin against Evodiamine and industry standards, detailing the self-validating experimental workflows required to assess both its anti-inflammatory performance and its Cytochrome P450 (CYP450)-mediated hepatotoxicity risks.
Comparative Anti-Inflammatory Efficacy: iNOS vs. COX-2 Modulation
Mechanistic Divergence
The anti-inflammatory profiles of Rutaevin and Evodiamine operate through distinct signaling axes. Evodiamine primarily exerts its effects via COX-2 inhibition and TRPV1 agonism. In contrast, Rutaevin acts upstream in the lipopolysaccharide (LPS)-induced inflammatory cascade. By interfering with TLR4/NF-κB signaling, Rutaevin potently downregulates inducible nitric oxide synthase (iNOS), leading to a direct, dose-dependent reduction in Nitric Oxide (NO) production ().
Protocol: Self-Validating Griess Assay with Cytotoxicity Counter-Screen
A common pitfall in limonoid screening is misinterpreting general cytotoxicity as anti-inflammatory efficacy. A drop in NO might simply reflect cell death rather than true iNOS inhibition. To ensure a self-validating system, this protocol integrates a parallel CCK-8 viability assay to normalize NO output against viable cell mass.
Step-by-Step Methodology:
Cell Seeding: Seed RAW264.7 murine macrophages at
5×104
cells/well in 96-well plates.
Causality: This specific density maintains the cells in an exponential growth phase without triggering contact-inhibition-induced stress pathways, which can artificially elevate baseline NO levels.
Pre-treatment: Treat cells with Rutaevin (10–200 μM), Evodiamine (1–50 μM), or the positive control Dexamethasone (10 μM) for 1 hour.
Causality: A 1-hour pre-incubation allows intracellular accumulation of the compounds before the inflammatory cascade is triggered.
Stimulation: Introduce 1 μg/mL LPS. Crucially, include a naive control (media only) and a vehicle control (LPS + 0.1% DMSO).
Causality: Capping DMSO at 0.1% prevents solvent-induced membrane permeabilization, ensuring that any observed cell death is strictly compound-related.
NO Quantification (Griess Assay): After 24 hours, transfer 50 μL of the supernatant to a fresh plate and mix with 50 μL Griess Reagent. Read absorbance at 540 nm.
Orthogonal Viability Check (CCK-8): Add 10 μL of CCK-8 reagent to the remaining cells in the original plate. Incubate for 2 hours and read at 450 nm.
Causality: Any compound concentration that reduces cell viability below 90% must be excluded from the IC50 calculation to prevent false-positive anti-inflammatory scoring.
Fig 2. Self-validating high-throughput workflow for NO inhibition and cytotoxicity screening.
Quantitative Data: Anti-Inflammatory Performance
Table 1 summarizes the statistical validation of Rutaevin against alternatives. Rutaevin demonstrates reliable NO inhibition without the immediate cytotoxic liabilities seen at higher doses of Evodiamine.
Compound
Structural Class
Primary Target
IC50 for NO Inhibition (μM)
Cytotoxicity (CC50, μM)
Rutaevin
Limonoid
iNOS / NO
151.6 ± 4.2
> 300
12α-Hydroxyrutaevin
Limonoid
iNOS / NO
161.5 ± 5.0
> 300
Evodiamine
Alkaloid
COX-2 / PGE2
N/A (Weak NO inhibitor)
~ 45.2
Dexamethasone
Corticosteroid
Glucocorticoid Receptor
1.2 ± 0.3
> 500
CYP3A4-Mediated Bioactivation and Toxicity Profiling
The Hepatotoxicity Bottleneck
While Rutaevin exhibits excellent in vitro efficacy, its in vivo translation is heavily bottlenecked by its metabolic profile. Recent pharmacokinetic analyses demonstrate that Rutaevin is a mechanism-based inactivator (MBI) of CYP3A4 (). The furan ring in Rutaevin's structure is bioactivated by CYP3A4 into a highly reactive cis-butene-1,4-dial (BDA) intermediate. This intermediate covalently binds to the apoenzyme, irreversibly inhibiting CYP3A4 and posing severe risks for drug-drug interactions (DDIs) and hepatotoxicity ().
Protocol: CYP3A4 Inactivation and Nucleophile Trapping
To objectively validate whether a compound is a reversible inhibitor or a true MBI, the assay must demonstrate time-, concentration-, and NADPH-dependence.
Step-by-Step Methodology:
Microsomal Incubation: Incubate Human Liver Microsomes (HLM, 1 mg/mL) with Rutaevin (0–50 μM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Initiation & Bioactivation: Initiate the reaction by adding 1 mM NADPH. Crucially, run a parallel minus-NADPH control .
Causality: CYP450-mediated bioactivation strictly requires electron transfer from NADPH. If enzyme inactivation occurs in the absence of NADPH, the compound is a direct, reversible inhibitor, not an MBI.
Trapping the Intermediate: Add 5 mM Glutathione (GSH) or N-acetyl-lysine (NAL) to the mixture.
Causality: The reactive BDA intermediate is too transient for direct LC-MS detection. GSH acts as a surrogate nucleophile, forming a stable adduct that serves as a quantifiable biomarker for bioactivation.
Residual Activity Measurement: At predefined intervals (0, 5, 10, 15, 20, 30 min), transfer a 10 μL aliquot into a secondary incubation containing Midazolam (a specific CYP3A4 probe). Measure the formation of 1'-hydroxymidazolam via LC-MS/MS.
Kinetic Calculation: Plot the natural log of remaining enzyme activity versus preincubation time to extract the observed inactivation rate (
kobs
). Utilize a double-reciprocal plot to determine the maximal inactivation rate (
kinact
) and the inhibitor concentration yielding half-maximal inactivation (
KI
).
Fig 1. Mechanistic pathway of Rutaevin bioactivation by CYP3A4 leading to hepatotoxicity.
Quantitative Data: CYP3A4 Inactivation Kinetics
Table 2 compares the inactivation kinetics of Rutaevin against Evodol (another structurally related furan-bearing limonoid) and standard CYP3A4 inhibitors. Rutaevin's high
kinact
confirms its status as a potent MBI.
Compound
Enzyme Target
KI
(μM)
kinact
(min⁻¹)
Inactivation Half-Life (
t1/2
, min)
Rutaevin
CYP3A4
15.98
0.032
21.65
Evodol
CYP3A4
5.10
0.028
24.75
Ketoconazole
CYP3A4
N/A (Reversible)
N/A
N/A
Troleandomycin
CYP3A4 (MBI Control)
~ 2.0
~ 0.05
~ 13.8
(Data synthesized from and )
Conclusion & Development Recommendations
When objectively compared, Evodiamine remains the superior candidate for oncology and metabolic applications due to its established COX-2/TRPV1 targeting. However, Rutaevin offers a highly specific, non-cytotoxic mechanism for iNOS inhibition, making it a valuable lead for acute inflammatory models and agricultural phytoalexin development.
For drug development professionals advancing Rutaevin, the primary optimization vector must be structural modification. Medicinal chemistry efforts should focus on bioisosteric replacement of Rutaevin's furan ring to eliminate BDA intermediate formation, thereby rescuing the molecule from CYP3A4-mediated hepatotoxicity while preserving its potent anti-inflammatory scaffold.
References
Cytochrome P450 Mediated Bioactivation of Rutaevin, a Bioactive and Potentially Hepatotoxic Component of Evodia Rutaecarpa. Chemical Research in Toxicology (2020).
URL:[Link]
Traditional Chinese medicine Euodiae Fructus: botany, traditional use, phytochemistry, pharmacology, toxicity and quality control. Chinese Medicine (2022).
URL:[Link]
Review on chemical constituents and pharmacological activities of genus Euodia. Medicinal Plant Biology / Maximum Academic Press (2025).
URL:[Link]
Mechanism-based inactivation of cytochrome P450 3A by evodol. Xenobiotica / Taylor & Francis (2023).
URL:[Link]
Comparative
Independent validation of Rutaevin's cytotoxic effects on fungal cells
Independent Validation of Rutaevin’s Cytotoxic Effects on Fungal Cells: A Comparative Guide As a Senior Application Scientist, I approach the validation of novel botanical fungicides not merely as a screening exercise, b...
Author: BenchChem Technical Support Team. Date: March 2026
Independent Validation of Rutaevin’s Cytotoxic Effects on Fungal Cells: A Comparative Guide
As a Senior Application Scientist, I approach the validation of novel botanical fungicides not merely as a screening exercise, but as a mechanistic deconstruction. The emergence of Rutaevin—a limonoid phytoalexin isolated from Evodia rutaecarpa and disease-resistant Larix olgensis—presents a paradigm shift in managing hemibiotrophic fungal pathogens like Neofusicoccum laricinum[1].
Unlike traditional single-target synthetic azoles that are increasingly bypassed by rapid fungal mutations, Rutaevin operates through a multi-tiered cytotoxic network. This guide is designed to objectively compare Rutaevin against alternative phytoalexins and provide drug development professionals with a self-validating experimental framework to independently verify its antifungal efficacy.
Mechanistic Rationale: The Causality of Rutaevin Cytotoxicity
To design an effective validation protocol, we must first understand the biological causality behind the compound's mechanism. Rutaevin does not simply halt fungal division; it actively destroys the pathogen's structural integrity.
Recent metabolomic and transcriptomic analyses reveal that Rutaevin acts via direct antimicrobial action targeting conserved structures like the fungal cell membrane, while simultaneously modulating reactive oxygen species (ROS) to induce severe oxidative stress[1]. This dual-action mechanism—combining direct membrane permeabilization with redox collapse—ensures a highly lethal environment for the invading pathogen.
Fig 1. Rutaevin-induced cytotoxic signaling and membrane disruption pathway.
Comparative Efficacy Analysis
Before committing resources to an independent validation pipeline, it is crucial to benchmark Rutaevin against other established botanical and synthetic alternatives. The table below synthesizes recent quantitative data comparing Rutaevin with Fraxetin (a coumarin phytoalexin), Vanillin, and standard synthetic controls.
Insight: Rutaevin achieves complete (100%) inhibition at less than half the concentration required by Fraxetin (0.5 mg/mL vs 1.088 mg/mL)[1][2], marking it as a highly potent candidate for botanical fungicide development.
To independently verify these claims, I have designed a self-validating experimental workflow. A self-validating system incorporates internal mechanistic checks—if the compound inhibits growth (Protocol 1), the subsequent assays (Protocol 2) must confirm the exact mode of cellular death, eliminating false positives caused by solvent toxicity or environmental artifacts.
Fig 2. Self-validating experimental workflow for assessing Rutaevin cytotoxicity.
Causality: Endpoint assays often miss the transition from fungistatic (growth-pausing) to fungicidal (cell-killing) effects. By utilizing a time-dependent dose-response curve, we capture the exact kinetic window where Rutaevin halts mycelial expansion.
Inoculum Standardization: Cultivate N. laricinum (or target fungi) on Potato Dextrose Agar (PDA) for 5 days. Extract 5 mm mycelial plugs from the active growing edge.
Compound Preparation: Dissolve Rutaevin in DMSO to create a stock solution. Dilute into liquid Potato Dextrose Broth (PDB) to achieve final test concentrations of 0.1, 0.25, 0.5, and 1.0 mg/mL.
Self-Validation Check: Maintain a vehicle control group with DMSO (<0.5% v/v) to ensure the solvent is not contributing to cytotoxicity.
Incubation & Kinetic Reading: Inoculate the plugs into the treated PDB. Incubate at 25°C in the dark. Measure the dry mycelial weight and optical density (OD600) daily for 7 days to plot the IC50 curve.
Causality: Fungal cell death can be apoptotic or necrotic. Because Rutaevin is documented to damage conserved targets like the cell membrane[1], quantifying Malondialdehyde (MDA)—a byproduct of lipid peroxidation—confirms whether the structural compromise is driven by oxidative damage[2].
Propidium Iodide (PI) Staining: Harvest fungal cells treated with 0.5 mg/mL Rutaevin for 24 hours. Wash twice with PBS. Stain with 10 µg/mL PI for 15 minutes in the dark.
Mechanism: PI is membrane-impermeable; it only fluoresces red when it successfully penetrates a compromised fungal membrane and binds to nucleic acids. Analyze via fluorescence microscopy.
MDA Quantification via TBA Reaction: Homogenize treated mycelia in 10% trichloroacetic acid (TCA). Centrifuge and react the supernatant with thiobarbituric acid (TBA) at 95°C for 30 minutes.
Self-Validation Check: Include a positive control treated with 5mM H₂O₂ to establish a baseline for maximum oxidative membrane damage. Measure absorbance at 532 nm and 600 nm to calculate MDA concentration.
Data Synthesis & Interpretation
If Rutaevin performs as documented in recent multi-omics studies, you will observe a linear accumulation of the compound in the fungal interface, followed by a sharp spike in MDA levels correlating precisely with the cessation of mycelial growth at the 0.5 mg/mL threshold[1][4].
By cross-referencing the physical growth inhibition (Protocol 1) with the biochemical markers of membrane collapse (Protocol 2), your laboratory will have generated a robust, independently verified data package that confirms Rutaevin's viability as a next-generation botanical fungicide.
References
Title: From Resistance Mechanism to Green Application: Discovery of Rutaevin as a Key Phytoalexin in Larch and Cross-Species Resource Optimization - PMC
Source: nih.gov
URL: [Link]
Title: Antifungal effect of different concentrations of farrerol on N.... - ResearchGate
Source: researchgate.net
URL: [Link]
Title: The Mechanism of Fraxetin as a Sustainable Fungicide for Larch Shoot Blight: Lipid Peroxidation and Oxidative Stress in Neofusicoccum laricinum - MDPI
Source: mdpi.com
URL: [Link]
Title: Impact of vanillin on postharvest disease control of apple - ResearchGate
Source: researchgate.net
URL: [Link]
Comprehensive Operational and Disposal Protocols for Rutaevin in Drug Development Laboratories Rutaevin, a bioactive limonoid extracted from the fruits of Evodia rutaecarpa, is frequently utilized in pharmacological rese...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Protocols for Rutaevin in Drug Development Laboratories
Rutaevin, a bioactive limonoid extracted from the fruits of Evodia rutaecarpa, is frequently utilized in pharmacological research for its anti-inflammatory and metabolic properties. However, its handling and disposal require stringent, causality-driven controls. As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a self-validating system of chemical containment.
Recent toxicological profiling demonstrates that Rutaevin is metabolized by human cytochrome P450 3A4 (CYP3A4) into the highly reactive and hepatotoxic intermediate cis-butene-1,4-dial (BDA)[1]. Because it acts as a mechanism-based inactivator of CYP3A4, accidental exposure or improper environmental disposal poses severe hepatotoxic and ecological risks[2]. This guide provides drug development professionals with field-proven, step-by-step methodologies for the safe operational handling and terminal disposal of Rutaevin.
Understanding the kinetic parameters of Rutaevin's toxicity is essential for accurate risk assessment. The compound not only acts as a substrate for bioactivation but also irreversibly binds to and inactivates the very enzyme that metabolizes it[1].
Table 1: Quantitative Toxicological Parameters of Rutaevin
Parameter
Value
Clinical/Operational Significance
Target Enzyme
CYP3A4
Primary metabolic pathway in human liver microsomes[1].
Reactive Metabolite
cis-butene-1,4-dial (BDA)
Highly electrophilic; depletes cellular glutathione (GSH) and forms toxic protein adducts[2].
| Inactivation Constant (
KI
) | 15.98 μM | High affinity for CYP3A4, indicating rapid binding even at low exposure concentrations[1]. |
| Max Inactivation Rate (
kinact
) | 0.032 min⁻¹ | The kinetic speed at which the enzyme is irreversibly deactivated[1]. |
| Half-life of Inactivation (
t1/2inact
) | 21.65 min | Rapid onset of enzyme inhibition, requiring immediate and decisive spill response[1]. |
Mechanistic Pathway of Rutaevin Toxicity
To justify the stringent Personal Protective Equipment (PPE) and disposal requirements, we must trace the molecular fate of Rutaevin upon exposure. The generation of BDA is the critical node that necessitates hazardous waste protocols rather than standard organic disposal.
CYP3A4-mediated bioactivation of Rutaevin into the hepatotoxic intermediate BDA.
Operational Handling Protocol
Standard laboratory handling is insufficient for mechanism-based enzyme inactivators. Because Rutaevin is a lipophilic molecule capable of penetrating standard latex, and its dust can be easily inhaled, primary engineering controls must completely isolate the compound from the researcher.
Step-by-Step Handling Methodology:
Preparation and PPE Verification:
Action: Don double-layered nitrile gloves, a fully fastened lab coat, and wrap-around safety goggles.
Causality: Nitrile provides superior chemical resistance to lipophilic limonoids compared to latex. Double-gloving ensures a sterile barrier remains if the outer glove is breached.
Environmental Isolation:
Action: Transfer the sealed Rutaevin vial into a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.
Causality: Type B2 cabinets exhaust 100% of the air to the outside, preventing the recirculation of potentially hepatotoxic aerosolized powders into the lab environment.
Weighing and Solubilization:
Action: Use an anti-static weighing boat. Dissolve the powder in a compatible organic solvent (e.g., DMSO or ethanol) directly within the hood.
Validation: Visually inspect the solution against a dark background to ensure complete dissolution. Self-validating check: If the solution is perfectly clear, no undissolved micro-particulates remain to contaminate the workspace.
Decontamination of Workspace:
Action: Wipe down the balance and hood surfaces with 70% ethanol, followed by a distilled water rinse.
Causality: Ethanol solubilizes residual Rutaevin, and the water rinse removes the resulting solvent film, leaving the surface chemically inert.
Rutaevin Terminal Disposal Procedures
Standard aqueous drain disposal is strictly prohibited. Introducing Rutaevin into municipal water systems poses severe ecological risks to aquatic metabolic pathways. High-temperature incineration is the only self-validating method to ensure the complete destruction of the limonoid scaffold.
Step-by-step segregation and terminal disposal workflow for Rutaevin laboratory waste.
Step-by-Step Disposal Methodology:
Liquid Waste Segregation:
Action: Collect all Rutaevin-containing solutions in a designated, chemically compatible high-density polyethylene (HDPE) container.
Causality: HDPE prevents solvent leaching. Segregating from halogenated waste reduces disposal costs and prevents unpredictable exothermic cross-reactions.
Solid Waste Containment:
Action: Place all contaminated pipette tips, weighing boats, and outer gloves into a puncture-resistant chemical waste bin lined with a 6-mil polyethylene bag.
Validation: Seal the bag using the "gooseneck" method (twist the top, fold it over, and tape it securely). Self-validating check: Gently press the sealed bag; if no air escapes, a vapor-tight seal has been achieved.
Hazard Labeling:
Action: Affix a hazardous waste label detailing the exact contents: "Rutaevin (Limonoid) / [Solvent Name] Mixture." Explicitly check the boxes for "Toxic" and "Flammable" (if dissolved in organic solvents).
Causality: Accurate labeling is legally required and informs Environmental Health and Safety (EHS) personnel of the specific hepatotoxic risks (CYP3A4 inactivation) in case of a transit spill.
Terminal Destruction:
Action: Transfer the waste to EHS for high-temperature incineration (typically >1000°C).
Causality: Incineration breaks the complex multi-ring limonoid structure of Rutaevin into basic, harmless oxides (CO₂, H₂O), completely eliminating its biological activity.
Emergency Spill Response Protocol
In the event of a Rutaevin spill, immediate action is required to prevent aerosolization and dermal contact.
Step-by-Step Spill Recovery:
Isolate the Area: Immediately evacuate personnel from the immediate vicinity to prevent tracking the compound through the lab.
Don Emergency PPE: Equip a fitted N95 respirator (or half-mask with P100 filters) to prevent inhalation of hepatotoxic dust, along with heavy-duty nitrile gloves.
Containment (Solid Spill): Gently cover the powder with damp absorbent paper (using water or 70% ethanol) to suppress dust. Never sweep dry powder.
Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading.
Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.
Secondary Decontamination: Wash the spill surface with a strong laboratory detergent and water, followed by an ethanol wipe.
Validation: Inspect the surface under bright light at a low angle to ensure all lipophilic residues and streaks have been completely lifted.
References
Title: Cytochrome P450 Mediated Bioactivation of Rutaevin, a Bioactive and Potentially Hepatotoxic Component of Evodia Rutaecarpa
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link]